1-(5-Methyl-2-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(5-methyl-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVGOWDJTGISJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(5-Methyl-2-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. This document outlines the primary synthetic route, details the experimental protocol, presents quantitative data, and visualizes the reaction pathway.
Core Synthesis Strategy: Nitration of 4-Methylacetophenone
The most practical and widely applicable method for the synthesis of this compound involves the electrophilic aromatic substitution nitration of 4-methylacetophenone. This approach, while seemingly straightforward, presents a significant challenge in regioselectivity. The starting material, 4-methylacetophenone, possesses two substituents on the benzene ring: an activating, ortho,para-directing methyl group and a deactivating, meta-directing acetyl group. The interplay of these directing effects results in the formation of a mixture of isomers, with the primary product typically being 4-methyl-3-nitroacetophenone. The desired product, this compound (also known as 4-methyl-2-nitroacetophenone), is generally obtained as a minor isomer.
Consequently, a crucial aspect of this synthetic pathway is the effective separation of the desired ortho-nitro isomer from the more abundant meta-nitro isomer.
Data Presentation
The following table summarizes the key quantitative data associated with the nitration of 4-methylacetophenone. It is important to note that the yield of the desired 2-nitro isomer is often not explicitly reported as the primary outcome of this reaction. The data presented is based on typical procedures for the nitration of 4-methylacetophenone, which prioritize the formation of the 3-nitro isomer.
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time | Typical Major Product Yield (%) | Notes |
| 1 | Nitration | 4-Methylacetophenone, 70% Nitric Acid, 20% Fuming Sulfuric Acid, Concentrated Sulfuric Acid | -20 to -15 | 40 min addition, 30 min stirring | Not explicitly stated for the mixture, but the 3-nitro isomer is the major product. | The formation of the 2-nitro isomer (target compound) is a known side reaction[1]. |
Experimental Protocol
This section provides a detailed experimental procedure for the nitration of 4-methylacetophenone. This protocol is primarily aimed at the synthesis of the isomeric mixture, from which this compound can be isolated.
Step 1: Synthesis of 4-Methyl-nitroacetophenone Isomers (Nitration)
This procedure details the nitration of 4-methylacetophenone to yield a mixture of 4-methyl-3-nitroacetophenone and this compound.[2]
Materials:
-
4-Methylacetophenone
-
Concentrated Sulfuric Acid (98%)
-
70% Nitric Acid
-
20% Fuming Sulfuric Acid
-
Dichloromethane
-
10% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Hexane
-
Ice
-
Anhydrous Sodium Sulfate
-
Activated Charcoal
Procedure:
-
To 250 mL of cold (-20 °C) concentrated sulfuric acid, add 40 g (300 mmoles) of 4-methylacetophenone with continuous stirring.
-
Once the addition is complete, a pre-cooled mixture of 25.5 mL (36.3 g, 300 mmoles) of 70% nitric acid and 300 g of 20% fuming sulfuric acid is added dropwise over 40 minutes. It is critical to maintain the reaction temperature below -15 °C throughout the addition.[2]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at this low temperature.[2]
-
The reaction mixture is then carefully poured onto a large quantity of crushed ice with vigorous stirring.
-
The resulting solid precipitate, which is a mixture of the nitro-isomers, is collected by filtration.
-
The solid is washed sequentially with water and then with hexane.[2]
-
The crude solid is dissolved in dichloromethane and washed with a 10% sodium bicarbonate solution, followed by a saturated sodium chloride solution.[2]
-
The organic phase is dried over anhydrous sodium sulfate, treated with activated charcoal to remove colored impurities, and then filtered.
-
The solvent is removed under reduced pressure to yield the crude mixture of isomers.
Step 2: Separation of this compound
The separation of the desired 2-nitro isomer from the more abundant 3-nitro isomer is the most challenging step. While specific high-yield separation protocols for this exact mixture are not widely published, standard laboratory techniques can be employed.
-
Fractional Crystallization: This technique can be effective for separating isomers if there is a significant difference in their solubility in a particular solvent. Experimentation with various solvents (e.g., ethanol, methanol, hexane, or mixtures) at different temperatures is required to find optimal conditions for selectively crystallizing one isomer. Recrystallization of the crude product from ethanol is a common purification method for nitroacetophenone derivatives and may be effective in separating the isomers.[1]
-
Column Chromatography: For more challenging separations, column chromatography is a powerful tool. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate in varying ratios) can be used to separate the isomers based on their different polarities. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 1-(5-Methyl-2-nitrophenyl)ethanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Methyl-2-nitrophenyl)ethanone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural information, and plausible synthetic approaches. Due to the limited availability of experimental data for this specific compound, this guide incorporates comparative data from its isomers and related compounds to offer a thorough understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Properties
| Property | Value | Source / Notes |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Comparative Data | 1-(2-Nitrophenyl)ethanone: 29.5 °C | [2] |
| 1-(3-Nitrophenyl)ethanone: 76-78 °C | ||
| Boiling Point | Data not available | |
| Comparative Data | 1-(2-Nitrophenyl)ethanone: 158 °C at 16 mmHg | [2] |
| Solubility | Data not available | |
| Comparative Data | 1-(2-Nitrophenyl)ethanone: Insoluble in water | [2] |
| Storage Class | Combustible Solids |
Chemical Structure
The chemical structure of this compound consists of an ethanone group and a nitro group attached to a toluene ring at positions 1 and 2, respectively, with the methyl group at position 5.
| Identifier | Value |
| SMILES | CC1=CC(=C(C=C1)C(=O)C)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 |
| InChIKey | QTVGOWDJTGISJG-UHFFFAOYSA-N |
digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", width="7.6", height="7.6", bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, shape=plaintext, color="#202124", fontcolor="#202124"]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2,1.5!"]; O1 [label="O", pos="2.5,2.2!"]; C8 [label="C", pos="-2,1.5!"]; H3C [label="CH3", pos="-3,1.5!"]; N1 [label="N", pos="-1.5,-1.5!"]; O2 [label="O", pos="-2.2,-2.2!"]; O3 [label="O", pos="-0.8,-2.2!"];
C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
C1 -- C7; C7 -- O1 [style=double]; C1 -- C8; C8 -- H3C; C6 -- N1; N1 -- O2 [style=double]; N1 -- O3 [label="+", style=solid]; O3 [label="O-"];
// Positioning nodes toforma benzene ring C1 [pos="0,0!"]; C2 [pos="1,-0.5!"]; C3 [pos="1,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-1,-1.5!"]; C6 [pos="-1,-0.5!"]; }
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely reported. However, a plausible synthetic route can be inferred from the established synthesis of structurally similar compounds, such as the nitration of substituted acetophenones.
Plausible Synthesis Workflow
The synthesis of this compound can likely be achieved through the nitration of 3-methylacetophenone. The acetyl group is a meta-director, and the methyl group is an ortho-, para-director. Therefore, nitration of 3-methylacetophenone would be expected to yield a mixture of isomers, including the desired this compound.
Caption: A plausible synthetic workflow for this compound.
Representative Experimental Protocol (Adapted from related syntheses)
Materials:
-
3-Methylacetophenone
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid.
-
To the cooled sulfuric acid, add 3-methylacetophenone dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-methylacetophenone, ensuring the reaction temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
Spectroscopic Data
| Technique | Expected Data for this compound |
| ¹H NMR | Aromatic protons: ~7.0-8.5 ppm (multiplets)Acetyl protons: ~2.5 ppm (singlet)Methyl protons: ~2.4 ppm (singlet) |
| ¹³C NMR | Carbonyl carbon: ~197 ppmAromatic carbons: ~120-150 ppmAcetyl methyl carbon: ~26 ppmRing methyl carbon: ~21 ppm |
| IR (Infrared) | C=O stretch: ~1700 cm⁻¹NO₂ asymmetric stretch: ~1530 cm⁻¹NO₂ symmetric stretch: ~1350 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹ |
| Mass Spec. | Molecular Ion (M⁺): m/z = 179Common fragments: [M-CH₃]⁺ (m/z=164), [M-NO₂]⁺ (m/z=133) |
Biological and Pharmacological Activity
Currently, there is no publicly available information regarding the biological or pharmacological activities of this compound. Nitrophenyl ethanone derivatives, in general, are known to be versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activities. For instance, they can serve as precursors for chalcones, which have been reported to possess antimicrobial and antioxidant properties. Further research is required to elucidate any potential therapeutic applications of this compound.
Safety and Handling
This compound is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from heat and open flames.
Conclusion
This compound is a chemical compound with a well-defined structure but limited publicly available experimental data on its physical and biological properties. This guide provides a summary of its known characteristics and offers a plausible synthetic route based on established organic chemistry principles. The information presented herein serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related nitrophenyl ethanone derivatives. Further experimental investigation is necessary to fully characterize its properties and explore its potential in various scientific and industrial domains.
References
An In-depth Technical Guide to 1-(5-Methyl-2-nitrophenyl)ethanone (CAS Number: 69976-70-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methyl-2-nitrophenyl)ethanone, with the CAS number 69976-70-1, is an aromatic ketone of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a nitro group ortho to an acetyl group and a methyl group in the meta position on the benzene ring, offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations. This technical guide provides a comprehensive overview of the available information on its properties, a detailed experimental protocol for the synthesis of a closely related isomer which serves as a procedural model, and highlights the current landscape of its known biological relevance.
Core Properties
While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known properties and includes data for a closely related isomer, 2'-methyl-5'-nitroacetophenone, for comparative purposes.
| Property | This compound (CAS: 69976-70-1) | 2'-Methyl-5'-nitroacetophenone (Isomer) |
| Molecular Formula | C₉H₉NO₃ | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol | 179.17 g/mol |
| Appearance | White to yellow to brown powder or crystals[1] | Pale yellow oil, crystallizes on standing |
| Melting Point | Data not available | 53-55 °C[1] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in ethanol[1] |
| SMILES | CC1=CC(=C(C=C1)C(=O)C)--INVALID-LINK--[O-] | CC(=O)C1=CC(=C(C=C1)C)--INVALID-LINK--[O-] |
Synthesis and Experimental Protocols
Experimental Workflow for the Synthesis of 2'-methyl-5'-nitroacetophenone
Caption: Synthetic workflow for 2'-methyl-5'-nitroacetophenone.
Detailed Methodology: Synthesis of 2'-methyl-5'-nitroacetophenone[1]
-
Preparation of the Starting Material Solution: In a flask equipped with a stirrer and a cooling bath, 120 mL of concentrated sulfuric acid is cooled to -10 °C. To this, 53.6 g of 2'-methylacetophenone is added gradually while maintaining the temperature.
-
Preparation of the Nitrating Mixture: A mixture of 32 mL of 70% nitric acid and 48 mL of concentrated sulfuric acid is prepared and cooled.
-
Nitration Reaction: The cold nitrating mixture is added dropwise to the stirred solution of 2'-methylacetophenone over a period that allows the temperature to be maintained between -9 °C and 0 °C. The reaction mixture is then stirred for an additional 2.5 hours within this temperature range.
-
Work-up: The reaction mixture is poured over 800 g of ice. The resulting mixture is extracted with diethyl ether. The organic layer is subsequently washed with water, a saturated sodium carbonate solution, water again, and finally with brine.
-
Isolation of the Crude Product: The ether solution is dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed by rotary evaporation to yield a pale yellow oil.
-
Purification: The crude oil is crystallized from 95% ethanol. For further purification, recrystallization from hexane can be performed to yield the final product with a melting point of 53°-55° C.
Spectroscopic Analysis
Specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound (CAS 69976-70-1) are not widely reported. However, data for structurally similar compounds can provide an indication of the expected spectral features. For instance, the IR spectrum of a nitroacetophenone derivative would be expected to show strong absorption bands corresponding to the carbonyl group (C=O) of the ketone and the nitro group (N-O stretching). In the ¹H NMR spectrum, one would expect to see signals for the aromatic protons, the methyl group protons, and the acetyl methyl protons, with chemical shifts influenced by the electronic effects of the nitro and acetyl groups.
Biological Activity and Potential Applications
There is currently a lack of specific studies detailing the biological activity or signaling pathway involvement of this compound. However, the broader class of nitro-substituted aromatic compounds is known to have diverse biological activities. Many substituted acetophenones serve as intermediates in the synthesis of heterocyclic compounds with potential medicinal applications.[2] For example, they can be precursors to chalcones, which have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
The presence of the nitro group in this compound makes it a candidate for bioreduction in biological systems, a mechanism of action for some antimicrobial and antiprotozoal agents. Furthermore, the ketone functionality provides a handle for further chemical modifications to generate a library of derivatives for biological screening.
Logical Relationship for Potential Drug Discovery Application
Caption: Potential drug discovery pathway from the title compound.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules. While detailed experimental data for this specific compound is sparse, established synthetic methodologies for closely related isomers provide a clear path for its preparation. The lack of published biological data presents an opportunity for researchers to explore the potential of this molecule and its derivatives in various therapeutic areas. The structural motifs present in this compound suggest that it could serve as a valuable scaffold in the development of novel bioactive compounds. Further research is warranted to fully characterize its physical and chemical properties and to investigate its biological activity profile.
References
Spectroscopic Profile of 1-(5-Methyl-2-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 1-(5-Methyl-2-nitrophenyl)ethanone, a substituted nitroaromatic ketone. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and predictive models. The guide is intended to serve as a valuable reference for the characterization and identification of this molecule in a research and development setting. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visual workflow for spectroscopic analysis.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of substituent effects on related chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Approx. Coupling Constant (J) Hz | Assignment |
| ~ 8.05 | d | ~ 8.2 | H-3 |
| ~ 7.45 | dd | ~ 8.2, 2.0 | H-4 |
| ~ 7.25 | d | ~ 2.0 | H-6 |
| ~ 2.60 | s | - | -COCH₃ (H-7) |
| ~ 2.45 | s | - | Ar-CH₃ (H-8) |
Rationale for Predictions:
-
H-3: Located ortho to the electron-withdrawing nitro group, this proton is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will be split into a doublet by H-4.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-6: This proton is coupled only to H-4 (meta-coupling), resulting in a doublet with a small coupling constant.
-
-COCH₃ (H-7): The acetyl methyl protons are in a singlet and typically appear in the 2.5-2.7 ppm region.
-
Ar-CH₃ (H-8): The aromatic methyl protons are also a singlet, generally appearing around 2.3-2.5 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~ 198.5 | C=O |
| ~ 149.0 | C-2 |
| ~ 142.0 | C-5 |
| ~ 135.5 | C-1 |
| ~ 133.0 | C-4 |
| ~ 128.0 | C-6 |
| ~ 125.0 | C-3 |
| ~ 29.5 | -COCH₃ (C-7) |
| ~ 21.0 | Ar-CH₃ (C-8) |
Rationale for Predictions:
-
C=O: The carbonyl carbon of a ketone is highly deshielded and is expected to appear near 200 ppm.
-
C-2 & C-5: These are the carbons directly attached to the nitro and methyl groups, respectively. The nitro group is strongly electron-withdrawing, while the methyl group is weakly electron-donating.
-
C-1: The carbon bearing the acetyl group.
-
Aromatic CH carbons (C-3, C-4, C-6): Their shifts are influenced by the positions of the substituents.
-
Methyl Carbons (C-7, C-8): These appear in the upfield region of the spectrum.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | C-H stretch (aromatic) |
| ~ 2950-2850 | C-H stretch (aliphatic, -CH₃) |
| ~ 1705 | C=O stretch (ketone) |
| ~ 1525 | N-O asymmetric stretch (nitro group) |
| ~ 1350 | N-O symmetric stretch (nitro group) |
| ~ 1600, 1475 | C=C stretch (aromatic ring) |
| ~ 800-900 | C-H out-of-plane bend (aromatic) |
Rationale for Predictions:
-
The spectrum is expected to be dominated by strong absorptions from the carbonyl (C=O) and nitro (NO₂) groups. The C=O stretch for an aryl ketone is typically around 1700 cm⁻¹. The asymmetric and symmetric stretches of the nitro group are also very characteristic and strong.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 179 | [M]⁺ (Molecular Ion) |
| 164 | [M - CH₃]⁺ |
| 136 | [M - CH₃ - CO]⁺ or [M - NO - O]⁺ |
| 121 | [M - NO₂ - H]⁺ |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ (Base Peak) |
Rationale for Predictions:
-
The molecular ion peak is expected at m/z 179, corresponding to the molecular weight of C₉H₉NO₃.
-
A common fragmentation pathway for ketones is the alpha-cleavage, leading to the loss of the methyl group ([M-15]) and the formation of a stable acylium ion at m/z 43, which is often the base peak.
-
Further fragmentation can involve loss of CO, and cleavages related to the nitro group.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. The spectra are recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm.[1]
Infrared (IR) Spectroscopy
For a solid sample, the KBr pellet method is commonly employed.[2]
-
Approximately 1-2 mg of the finely ground compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[2]
-
The mixture is then placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
A background spectrum is first collected using a blank KBr pellet.
-
The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[3]
Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[4]
Mass Spectrometry (MS)
Electron Ionization (EI) is a suitable method for this type of molecule.
-
A small amount of the sample (typically <1 mg) is introduced into the ion source of the mass spectrometer, often via a direct insertion probe, as the compound is expected to be a solid with sufficient volatility upon heating.[5]
-
In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[6]
-
This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Chemical Reactions of 1-(4-Methyl-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactions involving 1-(4-methyl-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. This document details synthetic methodologies, key transformations of its functional groups, and presents available quantitative data in a structured format for easy comparison. Experimental protocols for pivotal reactions are provided, and logical workflows are visualized to enhance understanding.
Introduction
1-(4-Methyl-3-nitrophenyl)ethanone, also known as 4-methyl-3-nitroacetophenone, is an aromatic ketone containing a nitro group. Its structure features a methyl group and an acetyl group on a benzene ring, with a nitro group positioned ortho to the acetyl group and meta to the methyl group. This arrangement of functional groups offers multiple avenues for chemical modification, making it a versatile building block in the synthesis of various organic compounds, including potential pharmaceutical agents. The reactivity of this molecule is primarily centered around the aromatic ring, the nitro group, and the ketone functionality.
Compound Properties:
| Property | Value |
| IUPAC Name | 1-(4-Methyl-3-nitrophenyl)ethanone |
| CAS Number | 5333-27-7 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Solid |
| Melting Point | 61-62 °C |
Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone
The primary synthetic route to 1-(4-methyl-3-nitrophenyl)ethanone is through the electrophilic nitration of 4-methylacetophenone. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the position ortho to the acetyl group and meta to the methyl group.
Synthesis of 1-(4-Methyl-3-nitrophenyl)ethanone via nitration.
Experimental Protocol: Nitration of 4-Methylacetophenone[1]
Materials:
-
4-Methylacetophenone
-
Concentrated Sulfuric Acid
-
70% Nitric Acid
-
20% Fuming Sulfuric Acid
-
Ice
-
Dichloromethane
-
10% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Hexane
Procedure:
-
Cool 250 ml of concentrated sulfuric acid to -20 °C.
-
With stirring, add 40 g (300 mmoles) of 4-methylacetophenone, keeping the temperature below -15 °C.
-
Prepare a nitrating mixture by combining 25.5 ml of 70% nitric acid and 300 g of 20% fuming sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction over 40 minutes, maintaining the temperature below -15 °C.
-
Stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto ice.
-
Filter the resulting solid and wash with water, followed by hexane.
-
Dissolve the solid in dichloromethane and wash sequentially with 10% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase, treat with charcoal, and concentrate.
-
Add hexane to crystallize the product, 1-(4-methyl-3-nitrophenyl)ethanone.
Quantitative Data:
| Reactant | Moles | Product | Melting Point |
| 4-Methylacetophenone | 300 mmoles | 1-(4-Methyl-3-nitrophenyl)ethanone | 61-62 °C[1] |
Reactions of the Nitro Group
The nitro group of 1-(4-methyl-3-nitrophenyl)ethanone can be readily reduced to a primary amine, yielding 1-(3-amino-4-methylphenyl)ethanone. This transformation is a key step in the synthesis of various heterocyclic compounds and other complex molecules.
Reduction of the nitro group.
Experimental Protocol: Reduction with Tin(II) Chloride
A common method for this reduction involves the use of tin(II) chloride in an acidic medium.
Materials:
-
1-(4-Methyl-3-nitrophenyl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent like ethanol.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated hydrochloric acid.
-
Add the SnCl₂ solution to the solution of the nitro compound.
-
Heat the reaction mixture at reflux for a specified time (e.g., 30 minutes to a few hours), monitoring the reaction by TLC.
-
After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(3-amino-4-methylphenyl)ethanone.
Reactions of the Ketone Group
The ketone functional group in 1-(4-methyl-3-nitrophenyl)ethanone is a site for various nucleophilic addition and condensation reactions.
Wittig Reaction
The Wittig reaction allows for the conversion of the ketone to an alkene. This involves the reaction with a phosphorus ylide (Wittig reagent).
Wittig olefination of the ketone.
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
1-(4-Methyl-3-nitrophenyl)ethanone
Procedure:
-
Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Add the strong base dropwise to generate the phosphorus ylide.
-
Stir the resulting mixture for a period to ensure complete ylide formation.
-
Add a solution of 1-(4-methyl-3-nitrophenyl)ethanone in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting alkene by column chromatography.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens to form a chalcone (an α,β-unsaturated ketone).
Claisen-Schmidt condensation reaction.
Materials:
-
1-(4-Methyl-3-nitrophenyl)ethanone
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve 1-(4-methyl-3-nitrophenyl)ethanone and the aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution with stirring, keeping the temperature low.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-(4-methyl-3-nitrophenyl)ethanone based on its structure and data from similar compounds.
¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 | s | H-2 |
| ~7.9 | d | H-6 |
| ~7.5 | d | H-5 |
| ~2.6 | s | -COCH₃ |
| ~2.5 | s | -CH₃ |
¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O |
| ~150 | C-3 |
| ~140 | C-4 |
| ~135 | C-1 |
| ~132 | C-5 |
| ~128 | C-6 |
| ~125 | C-2 |
| ~27 | -COCH₃ |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (ketone) |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| 179 | [M]⁺ |
| 164 | [M - CH₃]⁺ |
| 133 | [M - NO₂]⁺ |
| 121 | [M - COCH₃]⁺ |
Conclusion
1-(4-Methyl-3-nitrophenyl)ethanone is a versatile synthetic intermediate with multiple reactive sites. Its synthesis is straightforward via the nitration of 4-methylacetophenone. The nitro group can be readily reduced to an amine, and the ketone functionality allows for a variety of transformations, including olefination and condensation reactions. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in the development of new molecules for various applications, including drug discovery. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.
References
An In-depth Technical Guide to 1-(5-Methyl-2-nitrophenyl)ethanone: Synthesis, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of 1-(5-methyl-2-nitrophenyl)ethanone and its analogs. The document details experimental protocols for key synthetic transformations and presents quantitative data on the biological activities of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Core Compound: this compound
This compound is a substituted aromatic ketone that serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a reactive acetyl group and a nitro-substituted phenyl ring, makes it an attractive starting material for the development of novel therapeutic agents.
Physicochemical Properties:
| Property | Value |
| CAS Number | 69976-70-1 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Solid |
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic nitration of 4-methylacetophenone. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the ortho and meta positions, respectively. Due to the stronger activating and ortho,para-directing effect of the methyl group, the major product is the desired 2-nitro isomer.
Synthesis of this compound.
Experimental Protocol: Nitration of 4-Methylacetophenone (General Procedure)
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically in a 1:1 or 1:2 ratio, and cooled in an ice bath.
-
Reaction Setup: 4-Methylacetophenone is dissolved in a suitable solvent, such as concentrated sulfuric acid, and the solution is cooled to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Nitrating Mixture: The cold nitrating mixture is added dropwise to the solution of 4-methylacetophenone, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Key Derivatives of this compound and Their Analogs
The presence of the acetyl group in this compound provides a reactive handle for the synthesis of a wide array of derivatives, most notably chalcones, pyrazolines, and hydrazones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Derivatization of the Core Compound.
Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base. Chalcone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1]
Experimental Protocol: Synthesis of Chalcones (General Procedure)
-
Reactant Preparation: Equimolar amounts of this compound and a substituted aromatic aldehyde are dissolved in ethanol.
-
Catalyst Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture with constant stirring at room temperature.
-
Reaction and Precipitation: The reaction is stirred for several hours, during which the formation of a precipitate is typically observed.
-
Work-up: The reaction mixture is poured into cold water or onto crushed ice. The precipitated chalcone is collected by filtration, washed with water, and dried.
-
Purification: The crude chalcone is purified by recrystallization from a suitable solvent like ethanol.
Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of an acid or base catalyst. Pyrazoline derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[2]
Experimental Protocol: Synthesis of Pyrazolines from Chalcones (General Procedure)
-
Reactant Preparation: The synthesized chalcone is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Reagent Addition: An excess of hydrazine hydrate is added to the solution.
-
Cyclization: The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline is collected by filtration.
-
Purification: The crude product is washed with a cold solvent and purified by recrystallization.
Hydrazones
Hydrazones are formed by the condensation reaction between a ketone and a hydrazine derivative. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties.[3]
Experimental Protocol: Synthesis of Hydrazones (General Procedure)
-
Reactant Preparation: this compound and a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) are dissolved in a suitable solvent, such as ethanol.
-
Catalyst Addition: A catalytic amount of an acid, such as acetic acid or a few drops of concentrated sulfuric acid, is added to the mixture.
-
Reaction: The mixture is refluxed for a few hours.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water.
-
Purification: The crude hydrazone is purified by recrystallization from an appropriate solvent.
Biological Activities of Derivatives and Analogs
Derivatives of nitrophenyl ethanones have been extensively studied for their therapeutic potential. The following tables summarize the biological activities of chalcone, pyrazoline, and hydrazone derivatives reported in the literature, which serve as valuable analogs for predicting the potential of derivatives of this compound.
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Isoxazole-containing Chalcones | S. aureus | 1 | [4] |
| Methoxy Amino Chalcones | E. coli | Good activity | [1] |
| Methoxy Amino Chalcones | S. aureus | Good activity | [1] |
| Methoxy Amino Chalcones | C. albicans | Good activity | [1] |
Table 2: Anticancer Activity of Chalcone and Pyrazoline Derivatives
| Compound Class | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |
| Methoxy Amino Chalcones | T47D (Breast Cancer) | 5.28 | [1] |
| Isoxazole-containing Dihydropyrazoles | A549 (Lung Cancer) | 2 - 4 | [4] |
Table 3: Anti-inflammatory Activity of Hydrazone Derivatives
| Compound Class | Assay | Activity (% Inhibition) | Reference |
| Hydrazone Derivatives | Carrageenin-induced paw oedema | 37 - 52 | [3] |
Conclusion
This compound is a valuable synthetic intermediate with the potential to be a precursor for a wide range of biologically active heterocyclic compounds. The synthesis of its derivatives, particularly chalcones, pyrazolines, and hydrazones, offers a promising avenue for the discovery of new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and biological activity data presented in this guide provide a solid foundation for further research and development in this area. Researchers are encouraged to explore the derivatization of this core scaffold to unlock its full therapeutic potential.
References
Physical and chemical characteristics of "1-(5-Methyl-2-nitrophenyl)ethanone"
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(5-Methyl-2-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details a proposed synthetic route, key chemical reactions, and potential applications in medicinal chemistry, particularly as a scaffold for novel therapeutic agents. The document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of synthetic and logical workflows to support advanced research and development.
Introduction
This compound is an aromatic ketone featuring both a nitro group and a methyl group on the phenyl ring. This substitution pattern makes it a valuable intermediate in organic synthesis. The presence of three key functional moieties—the ketone, the nitro group, and the aromatic ring—offers multiple reactive sites for constructing more complex molecules. Its structural framework is of significant interest to researchers in medicinal chemistry and drug development, serving as a foundational building block for various heterocyclic and polyfunctional compounds. This guide aims to consolidate the available technical data on this compound to facilitate its use in a research and development context.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| CAS Number | 69976-70-1 | [2] |
| Appearance | Solid | [1] |
| InChI | 1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | [1] |
| InChI Key | QTVGOWDJTGISJG-UHFFFAOYSA-N | [1] |
| SMILES | O=--INVALID-LINK--C1=C(C(C)=O)C=C(C)C=C1 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |
Spectroscopic Profile
Experimental spectroscopic data for this compound is not extensively available in public literature. The following tables provide predicted data based on the analysis of structurally similar compounds, such as isomers like 2'-nitroacetophenone and 3'-nitroacetophenone.[3][4] These predictions serve as a reference for the characterization of the title compound.
¹H NMR Spectroscopic Data (Predicted) (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0 - 8.2 | d | Aromatic H (H6) |
| ~7.4 - 7.6 | dd | Aromatic H (H4) |
| ~7.2 - 7.3 | d | Aromatic H (H3) |
| ~2.6 | s | Acetyl -CH₃ |
| ~2.4 | s | Ring -CH₃ |
¹³C NMR Spectroscopic Data (Predicted) (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~197-199 | C=O (Ketone) |
| ~148-150 | C-NO₂ |
| ~140-142 | C-CH₃ (Aromatic) |
| ~135-137 | C-COCH₃ |
| ~130-132 | Aromatic CH |
| ~125-127 | Aromatic CH |
| ~122-124 | Aromatic CH |
| ~29-31 | Acetyl -CH₃ |
| ~20-22 | Ring -CH₃ |
Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ketone) |
| ~1530 | N-O stretch (asymmetric, nitro) |
| ~1350 | N-O stretch (symmetric, nitro) |
Mass Spectrometry (MS) Data (Predicted)
| m/z Value | Assignment |
| 179 | [M]⁺ (Molecular Ion) |
| 164 | [M-CH₃]⁺ |
| 136 | [M-NO₂]⁺ |
| 121 | [M-NO₂-CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Synthesis and Reactivity
Proposed Synthesis
This compound can be synthesized via the electrophilic nitration of 3-methylacetophenone.[5] The acetyl group is a meta-director, while the methyl group is an ortho-, para-director. The nitration is expected to occur at the position ortho to the acetyl group and para to the methyl group, which is the desired C2 position.
Caption: Proposed synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
-
Ketone Carbonyl: Susceptible to nucleophilic addition, condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones), and reduction to a secondary alcohol.[6]
-
Nitro Group: Can be reduced to an amine group, which is a key transformation for synthesizing various heterocyclic compounds and pharmaceutical intermediates.
-
Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents influence the position and reactivity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the standard nitration procedure for acetophenones.[7][8]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0°C.
-
Addition of Substrate: Slowly add 3-methylacetophenone (0.1 mol) dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cool.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methylacetophenone in sulfuric acid. Maintain the reaction temperature at 0-5°C throughout the addition.
-
Reaction Quenching: After the addition is complete, stir the mixture for an additional 30 minutes. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation and Purification: The solid product will precipitate. Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and record the spectrum in a liquid cell.
-
Obtain the spectrum using an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC-MS system.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
-
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a critical intermediate for synthesizing more complex, biologically active molecules.
Scaffold for Chalcone Synthesis
The ketone functionality allows for its use in Claisen-Schmidt condensations with various aromatic aldehydes to produce chalcones. Chalcones are a class of compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6]
Precursor for Heterocyclic Compounds
The nitro group can be readily reduced to an amino group (-NH₂). This transformation yields 1-(2-Amino-5-methylphenyl)ethanone, a versatile precursor for synthesizing heterocycles such as quinolines, benzodiazepines, and other pharmacologically relevant scaffolds.
Caption: Role of this compound as a key intermediate.
Potential in Enzyme Inhibition
Structurally related nitrocatechol compounds have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease.[9] This suggests that derivatives of this compound could be explored for similar inhibitory activities.
Safety and Handling
Hazard Identification: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P273: Avoid release to the environment.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed.
-
Classified as a combustible solid (Storage Class 11).[1]
Conclusion
This compound is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for creating diverse molecular architectures. While direct spectroscopic data is sparse, its structure can be reliably confirmed using standard analytical techniques by referencing data from closely related analogs. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. is.muni.cz [is.muni.cz]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-(5-Methyl-2-nitrophenyl)ethanone" safety and handling procedures
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyles Using 1-(5-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds using 1-(5-methyl-2-nitrophenyl)ethanone as a versatile starting material. This compound serves as a key precursor for the synthesis of quinolines, benzodiazepines, and other valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research. The protocols detailed herein focus on the initial reduction of the nitro group, followed by well-established cyclization strategies.
Core Synthetic Strategy: Reduction of the Nitro Group
The primary pathway for utilizing this compound in heterocyclic synthesis involves the reduction of its nitro group to a primary amine, yielding 1-(5-amino-2-methylphenyl)ethanone. This amino ketone is a crucial intermediate for subsequent cyclization reactions.
Logical Workflow of the Core Synthetic Strategy
Caption: Overall workflow for heterocycle synthesis.
Application 1: Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a highly efficient method for constructing the quinoline ring system by reacting a 2-aminoaryl ketone with a compound containing an active methylene group.[1] 1-(5-Amino-2-methylphenyl)ethanone is an excellent substrate for this reaction, leading to the formation of 7-methyl substituted quinolines.[1]
Experimental Protocols
Protocol 1.1: Reduction of this compound
This protocol describes the reduction of the nitro group using tin(II) chloride.
Materials:
-
This compound
-
Methanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
10% Hydrochloric acid
-
Concentrated sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.
-
In a separate flask, prepare a solution of 5.0 g of SnCl₂·2H₂O in 20 mL of 10% hydrochloric acid.
-
Add the SnCl₂/HCl solution to the solution of the nitro compound.
-
Heat the reaction mixture to reflux (approximately 110°C) for 30 minutes.[2]
-
After cooling, carefully make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(5-amino-2-methylphenyl)ethanone.[2]
Protocol 1.2: Synthesis of 2,7-Dimethyl-4-(2-hydroxyphenyl)quinoline
This protocol details the Friedländer annulation with 2'-hydroxyacetophenone.[3]
Materials:
-
1-(5-Amino-2-methylphenyl)ethanone
-
2'-Hydroxyacetophenone
-
Scandium(III) triflate (Sc(OTf)₃)
-
Acetonitrile
Procedure:
-
To a solution of 1-(5-amino-2-methylphenyl)ethanone (1.0 mmol) in 10 mL of acetonitrile in a round-bottom flask, add 2'-hydroxyacetophenone (1.1 mmol).[3]
-
Add scandium(III) triflate (0.1 mmol) to the reaction mixture.[3]
-
Stir the mixture at 80°C for 12 hours under an inert atmosphere.[3]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
Tabulated Data for Quinoline Synthesis
| Reagent (Active Methylene Compound) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2'-Hydroxyacetophenone | Sc(OTf)₃ | Acetonitrile | 80 | 12 | ~85 |
Friedländer Annulation Workflow
References
Application Notes and Protocols for "1-(5-Methyl-2-nitrophenyl)ethanone" as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the utility of 1-(5-Methyl-2-nitrophenyl)ethanone as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a technical guide for professionals engaged in drug discovery and development.
Introduction
This compound, and its readily synthesized isomer 4-methyl-3-nitroacetophenone, are versatile chemical building blocks. The presence of a nitro group, a ketone moiety, and a methyl group on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. A primary application of this intermediate is in the synthesis of 1-(5-Amino-2-methylphenyl)ethanone, which serves as a key precursor for the construction of quinoline and benzodiazepine scaffolds. These heterocyclic systems are "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Application in the Synthesis of Anticancer Agents: Quinolines
The reduction of this compound or its isomer yields 1-(5-Amino-2-methylphenyl)ethanone, an ideal substrate for the Friedländer annulation reaction to produce substituted quinolines.[2] Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including potent anticancer effects.[3][4] The synthesized quinoline derivatives can be further functionalized to target various biological pathways implicated in cancer progression.
Mechanism of Action: Substituted quinolines have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[1]
-
PI3K/Akt/mTOR Pathway Inhibition: Certain quinoline-chalcone hybrids have been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer, leading to apoptosis and cell cycle arrest in cancer cells.[5]
-
Topoisomerase Inhibition: Some quinoline derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[6]
Application in the Synthesis of Antimicrobial Agents: Benzodiazepines
1-(5-Amino-2-methylphenyl)ethanone can also be utilized in the synthesis of 1,5-benzodiazepine derivatives. Benzodiazepines are a well-known class of psychoactive drugs, but their derivatives also exhibit a wide range of other biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[7] The synthesis typically involves the condensation of the amino ketone with another ketone or a β-dicarbonyl compound.[8][9]
Mechanism of Action: The antimicrobial mechanism of benzodiazepine derivatives is not as fully elucidated as their psychoactive effects. However, it is believed that they may act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with microbial DNA synthesis. Structure-activity relationship studies have shown that the nature and position of substituents on the benzodiazepine core significantly influence their antimicrobial potency.[10]
Quantitative Data
The following tables summarize key quantitative data for the synthesis and biological activity of compounds derived from this compound.
Table 1: Synthesis of 4-Methyl-3-nitroacetophenone (Isomer and Precursor)
| Parameter | Value | Reference |
| Starting Material | 4-Methylacetophenone | [11] |
| Reagents | 70% Nitric Acid, 20% Fuming Sulfuric Acid, Conc. Sulfuric Acid | [11] |
| Temperature | -20°C to -15°C | [11] |
| Reaction Time | 40 min addition, 30 min stirring | [11] |
| Yield | ~55% | [12] |
| Melting Point | 61-62°C | [11] |
| Purity (Assay by GC) | ≥98.5% |
Table 2: Synthesis of a Fluorescent Quinoline Derivative
| Parameter | Value | Reference |
| Starting Material | 1-(5-Amino-2-methylphenyl)ethanone | [2] |
| Reagent | 2'-Hydroxyacetophenone | [2] |
| Catalyst | Scandium(III) triflate (Sc(OTf)₃) | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Temperature | 80°C | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | ~85% | [2] |
Table 3: Anticancer Activity of Exemplary Quinoline Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [1] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [1] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [1] |
| Quinoline-Curcumin Hybrid | HeLa (Cervical) | - | [6] |
| 2-Arylquinoline | PC3 (Prostate) | 31.37 | [13] |
| 2-Arylquinoline | HeLa (Cervical) | 8.3 | [13] |
Table 4: Spectroscopic Data for m-Nitroacetophenone (Representative Analog)
| Spectroscopy | Peak Assignments | Reference |
| ¹H NMR (CDCl₃, ppm) | ~8.78 (s, 1H), ~8.45 (d, 1H), ~8.25 (d, 1H), ~7.70 (t, 1H), ~2.65 (s, 3H) | [14] |
| ¹³C NMR (CDCl₃, ppm) | ~196.5 (C=O), ~148.5, ~138.9, ~134.9, ~129.9, ~127.5, ~122.9, ~26.8 (-CH₃) | [14] |
| IR (cm⁻¹) | ~3100-3000 (C-H aromatic), ~1700 (C=O), ~1530 & ~1350 (NO₂) | [14] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-nitroacetophenone
This protocol details the nitration of 4-methylacetophenone to yield 4-methyl-3-nitroacetophenone, an isomer of the title compound and a direct precursor to 1-(5-Amino-2-methylphenyl)ethanone.[11]
Materials:
-
4-Methylacetophenone
-
Concentrated Sulfuric Acid
-
70% Nitric Acid
-
20% Fuming Sulfuric Acid
-
Ice
-
Dichloromethane
-
10% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Hexane
Procedure:
-
To 250 mL of cold (-20°C) concentrated sulfuric acid, add 40 g (300 mmoles) of 4-methylacetophenone with stirring.
-
Prepare a nitrating mixture of 25.5 mL of 70% nitric acid and 300 g of 20% fuming sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 40 minutes, maintaining the temperature below -15°C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
Pour the reaction mixture onto ice.
-
Filter the resulting solid and wash with water and then with hexane.
-
Dissolve the crude solid in dichloromethane and wash with 10% sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic phase, treat with charcoal, and concentrate.
-
Crystallize the product by adding hexane to yield 4-methyl-3-nitroacetophenone.
Protocol 2: Synthesis of 1-(5-Amino-2-methylphenyl)ethanone (Reduction of Nitro Group)
This protocol outlines the reduction of the nitro intermediate to the corresponding amine.
Materials:
-
4-Methyl-3-nitroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
10% Hydrochloric Acid
-
Methanol
-
Concentrated Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1 g of 4-methyl-3-nitroacetophenone in 20 mL of methanol.
-
In a separate flask, prepare a solution of 5 g of SnCl₂·2H₂O in 20 mL of 10% hydrochloric acid.
-
Mix the solution of the nitro compound with the SnCl₂/HCl solution.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After cooling, make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(5-Amino-2-methylphenyl)ethanone.
Protocol 3: Synthesis of a Substituted Quinoline via Friedländer Annulation
This protocol describes the synthesis of a fluorescent quinoline derivative from 1-(5-Amino-2-methylphenyl)ethanone.[2]
Materials:
-
1-(5-Amino-2-methylphenyl)ethanone
-
2'-Hydroxyacetophenone
-
Scandium(III) triflate (Sc(OTf)₃)
-
Acetonitrile
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
To a solution of 1-(5-Amino-2-methylphenyl)ethanone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add 2'-hydroxyacetophenone (1.1 mmol).
-
Add scandium(III) triflate (0.1 mmol) to the reaction mixture.
-
Stir the mixture at 80°C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from 4-Methylacetophenone to pharmaceutical scaffolds.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone to 1-(5-Amino-2-methylphenyl)ethanone
Introduction
1-(5-Amino-2-methylphenyl)ethanone is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its structure, featuring both a primary amine and a ketone, makes it a versatile building block for constructing complex heterocyclic systems.[1][2] The most common and efficient pathway to this compound involves the reduction of its nitro precursor, 1-(5-Methyl-2-nitrophenyl)ethanone. This document provides detailed application notes and experimental protocols for this crucial transformation, focusing on various catalytic reduction methodologies.
Core Synthetic Strategy
The primary strategy for synthesizing 1-(5-Amino-2-methylphenyl)ethanone is the selective reduction of the nitro group of this compound, while preserving the ketone functionality. Catalytic hydrogenation is the most frequently employed method due to its high efficiency, cleaner reaction profiles, and the generation of water as the main byproduct.[3]
Reaction:
This compound ---[Catalyst, H₂ source]--> 1-(5-Amino-2-methylphenyl)ethanone
Data Presentation: Comparison of Reduction Methodologies
The selection of a reduction method depends on factors such as substrate sensitivity, available equipment, cost, and desired scale. The following table summarizes common catalytic systems for the reduction of aromatic nitro compounds, which are applicable to the target transformation.
| Method | Catalyst / Reagent | Typical Conditions | Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas (1-5 atm), Methanol or Ethanol, Room Temp. | 2-12 h | >90% | Most common industrial method; catalyst is recoverable but can be pyrophoric.[3][4] |
| Catalytic Hydrogenation | Raney® Nickel | H₂ gas (2-5 atm) or HCOOH/HCOONH₄, Methanol, Room Temp. | 0.5-10 h | 80-90% | Cost-effective alternative to palladium; pyrophoric nature requires careful handling.[4][5][6] |
| Catalytic Hydrogenation | Platinum on Carbon (Pt/C) | H₂ gas (~3.4 atm), Ethanol, Room Temp. | ~4-8 h | ~57% (example) | Effective catalyst, though sometimes less selective than Pd/C for polyfunctional molecules.[1] |
| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Concentrated HCl, Reflux ( ~100-110 °C) | 0.5-2 h | Good to Excellent | Classic, reliable method; requires stoichiometric amounts of metal salt and acidic conditions, leading to more waste.[1][4][7] |
| Chemical Reduction | Iron (Fe) Powder | Acetic Acid or NH₄Cl, H₂O/Isopropanol, Reflux | 3-6 h | Good to Excellent | Inexpensive and mild; often used when other reducible groups are present.[4][8] |
Experimental Workflow & Visualization
The general workflow for the catalytic hydrogenation process is outlined below. It involves dissolving the starting material, introducing the catalyst, running the reaction under a hydrogen atmosphere, followed by catalyst removal and product isolation.
Detailed Experimental Protocols
Safety Precaution: Catalytic hydrogenation should always be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable. Catalysts like Pd/C and Raney® Nickel are pyrophoric and must be handled with care, especially when dry. Never add catalyst to a flammable solvent in the presence of air.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and highly effective method for the selective reduction of the nitro group.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (5-10 mol%)
-
Methanol or Ethanol (ACS grade)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source
-
Celite® or another filter aid
-
Nitrogen gas (for inerting)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 5.0 g) in methanol (e.g., 100 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 0.5 g) to the solution under a gentle stream of nitrogen.
-
Seal the hydrogenation vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-10 hours.[9]
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad should not be allowed to dry completely in the air as it can ignite. Keep it solvent-wet and dispose of it properly.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-(5-Amino-2-methylphenyl)ethanone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary.
Protocol 2: Catalytic Reduction using Raney® Nickel and Formic Acid
This method offers a rapid and selective reduction at room temperature without the need for high-pressure hydrogenation equipment.[5]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Formic Acid (90%)
-
Methanol
-
Chloroform or Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (e.g., 5 mmol) in methanol (10 mL).
-
Add Raney® Nickel (approx. 0.2-0.3 g of the aqueous slurry, carefully decanting most of the water). Caution: Raney® Nickel is pyrophoric and must be handled as a slurry.
-
To the stirred suspension, add 90% formic acid (approx. 2.5 mL) dropwise at room temperature. An exothermic reaction with gas evolution will be observed.
-
Stir the mixture at room temperature. The reaction is typically very fast and can be complete within 10-30 minutes.[5] Monitor completion by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney® Nickel.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in chloroform or diethyl ether and wash with a saturated sodium chloride solution to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired 1-(5-Amino-2-methylphenyl)ethanone.[5] The yield is generally in the range of 80-90%.[5]
Protocol 3: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This is a robust, non-catalytic method suitable for laboratory-scale synthesis.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Ethanol
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g) in methanol (20 mL).
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (approx. 5 g) in concentrated HCl (15-20 mL).
-
Add the tin(II) chloride solution to the stirred solution of the nitro compound.
-
Heat the reaction mixture to reflux for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully make the mixture alkaline by the slow, dropwise addition of a concentrated sodium hydroxide solution. A thick precipitate of tin hydroxides will form.
-
Extract the product from the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 1-(5-Amino-2-methylphenyl)ethanone.[1] Further purification can be achieved via column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 6-Methyl-1H-indazole from 1-(5-Methyl-2-nitrophenyl)ethanone and Hydrazine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-methyl-1H-indazole via the reaction of 1-(5-methyl-2-nitrophenyl)ethanone with hydrazine hydrate. This reaction proceeds through an intramolecular reductive cyclization, a common and efficient method for the preparation of indazole derivatives. Indazoles are a significant class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This protocol outlines the reaction mechanism, a step-by-step experimental procedure, quantitative data presentation, and the biological context of the resulting indazole derivative.
Reaction Scheme and Mechanism
The reaction of this compound with hydrazine hydrate involves an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack and subsequent reduction of the nitro group to yield the final indazole product.
Caption: Reaction mechanism for the formation of 6-methyl-1H-indazole.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
1. Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
2. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
3. Reaction Procedure:
-
To a stirred solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (5 mL) in a round-bottom flask, add hydrazine hydrate (2.0-3.0 mmol).[4]
-
Heat the reaction mixture to reflux (for ethanol) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress using TLC.[5]
-
After completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
If using DMF, pour the reaction mixture into ice-water to precipitate the product. If using ethanol, concentrate the mixture under reduced pressure.[6]
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-methyl-1H-indazole.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | Hydrazine Hydrate | [4][5] |
| Solvent | Ethanol or DMF | [4][6] |
| Temperature | Reflux (Ethanol) or 60-80 °C (DMF) | [5] |
| Reaction Time | 1-4 hours (typical, requires monitoring) | [5] |
| Work-up | Aqueous work-up and extraction | [4] |
| Purification | Column Chromatography | - |
Table 2: Product Characterization (6-Methyl-1H-indazole)
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | - |
| Appearance | Solid | - |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.8 (s, 1H, NH), ~7.8 (s, 1H), ~7.5 (d, 1H), ~6.9 (d, 1H), ~2.4 (s, 3H, CH₃) | [7] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~141, ~134, ~132, ~122, ~120, ~109, ~21 | [7] |
| IR (cm⁻¹) | ~3150 (N-H), ~1620 (C=N), ~1500, 1450 (Aromatic C=C) | [8] |
| Mass Spec (m/z) | [M]⁺ expected at 132.07 | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of 6-methyl-1H-indazole.
Applications and Biological Context
Indazole derivatives are of significant interest in drug discovery and development due to their wide range of pharmacological activities.[2][3] The indazole scaffold is considered a privileged structure, meaning it can bind to multiple biological targets.
Reported biological activities of indazole-containing compounds include:
-
Anticancer: Several indazole derivatives have been developed as kinase inhibitors for cancer therapy.[3]
-
Anti-inflammatory: Some indazoles exhibit anti-inflammatory properties.
-
Antibacterial and Antifungal: The indazole nucleus is present in compounds with antimicrobial activity.[2]
-
Anti-HIV: Certain indazole derivatives have shown activity against the human immunodeficiency virus.[3]
-
Antileishmanial: Recent studies have explored indazole derivatives as potential treatments for leishmaniasis.[9]
Caption: Biological activities associated with the indazole scaffold.
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be conducted with care, avoiding contact with oxidizing agents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitration of 4-Methylacetophenone
Introduction
The nitration of 4-methylacetophenone is an electrophilic aromatic substitution reaction of significant interest in organic synthesis. This process introduces a nitro group (-NO₂) onto the aromatic ring, yielding primarily 4-methyl-3-nitroacetophenone. The reaction is regioselective, guided by the directing effects of the existing substituents. The acetyl group is a meta-director and a deactivating group, while the methyl group is an ortho-, para-director and an activating group. The resulting substitution pattern is a consensus of these directing effects. This protocol provides a detailed methodology for the synthesis, purification, and characterization of 4-methyl-3-nitroacetophenone, a valuable intermediate in the development of various pharmaceutical compounds and other fine chemicals.
Reaction Scheme
The overall reaction involves the treatment of 4-methylacetophenone with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 4-methyl-3-nitroacetophenone.
1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 4-Methylacetophenone | 134.18 | 0.10 | 13.4 | ~13.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | - | 60 |
| Concentrated Nitric Acid (70%) | 63.01 | - | - | 10 |
| Crushed Ice | 18.02 | - | 200 | - |
| Ethanol (for recrystallization) | 46.07 | - | - | As needed |
| Distilled Water | 18.02 | - | - | As needed |
| Activated Carbon | 12.01 | - | ~1 g | - |
2. Apparatus
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath or dry ice-ethanol bath
-
Beaker (1 L)
-
Büchner funnel and flask
-
Filter paper
-
Glass rod
-
Mortar and pestle (optional)
3. Procedure
a) Preparation of the Reaction Mixture
-
Place the 250 mL three-neck flask in an ice-salt bath to ensure efficient cooling.
-
Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Carefully add 37 mL of concentrated sulfuric acid to the flask.
-
Begin stirring and cool the sulfuric acid to 0 °C.[1]
-
Once the temperature is stable at 0 °C, slowly add 0.10 mol of 4-methylacetophenone dropwise from the dropping funnel.[1] Maintain the temperature below 5 °C during this addition.[1]
b) Nitration Reaction
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath before use.
-
After the addition of 4-methylacetophenone is complete, cool the reaction flask further to between -5 °C and 0 °C.[1]
-
Slowly add the pre-cooled nitrating mixture to the stirred solution of 4-methylacetophenone in sulfuric acid over a period of approximately 30-45 minutes.[1][2] It is crucial to maintain the reaction temperature between -5 °C and 0 °C to prevent over-nitration and side product formation.[1][2] The addition should be dropwise and accompanied by vigorous stirring to avoid localized overheating.[3]
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes while maintaining the low temperature.[1]
c) Product Isolation and Work-up
-
Prepare a 1 L beaker containing 200 g of crushed ice and approximately 400 mL of cold water.
-
Pour the reaction mixture slowly and carefully onto the ice-water mixture with vigorous stirring.[1] A yellow solid product will precipitate.[1][4]
-
Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with several portions of cold water to remove residual acids.[1] Press the solid with a spatula or glass stopper to remove as much water as possible.[1]
d) Purification by Recrystallization
-
Transfer the crude, damp solid to a beaker.
-
Recrystallize the product from ethanol.[1] Add a minimal amount of hot ethanol to dissolve the solid completely. The use of activated carbon during this step can help decolorize the solution.[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
-
Determine the yield and melting point of the final product. The expected melting point of 4-methyl-3-nitroacetophenone is approximately 76-78 °C.[4]
4. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[5]
-
When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly.
-
When quenching the reaction, always add the acid mixture to the ice-water, never the other way around, to dissipate the heat effectively.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Quinolines using 1-(5-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, natural products, and functional materials. Their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties, makes the development of efficient synthetic routes to novel quinoline derivatives a significant focus in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines using 1-(5-Methyl-2-nitrophenyl)ethanone as a key starting material. The primary method described is a one-pot, domino nitro reduction-Friedländer annulation, which offers an efficient and atom-economical pathway to the desired quinoline scaffold.
Reaction Principle: Domino Nitro Reduction-Friedländer Annulation
The synthesis of quinolines from this compound is effectively achieved through a domino reaction that combines the reduction of the nitro group and a subsequent Friedländer annulation in a single pot.[1][2][3][4] This approach is advantageous as it avoids the isolation of the intermediate 1-(2-amino-5-methylphenyl)ethanone, which can be unstable.[2]
The reaction proceeds in two key stages:
-
In Situ Nitro Group Reduction: The nitro group of this compound is reduced to an amino group. A common and effective method for this transformation is the use of iron powder (Fe) in glacial acetic acid (AcOH).[2][4][5] This system is mild and selective for the reduction of nitroaromatics.[4]
-
Friedländer Annulation: The in situ-generated 1-(2-amino-5-methylphenyl)ethanone undergoes an acid-catalyzed condensation with a compound containing an active α-methylene group (e.g., ketones, β-diketones, β-ketoesters).[2][6] This is followed by an intramolecular cyclization and dehydration to form the stable aromatic quinoline ring.[6]
The overall transformation allows for the synthesis of quinolines with a methyl group at the 6-position and various substituents at the 2- and 4-positions, depending on the active methylene compound used.
Data Presentation: Synthesis of 6-Methylquinoline Derivatives
The following tables summarize representative quantitative data for the synthesis of various 6-methylquinoline derivatives. Table 1 outlines the one-pot domino reaction starting from this compound, based on analogous reactions. Table 2 details the synthesis from the isolated amino-intermediate, 1-(2-Amino-5-methylphenyl)ethanone, which represents the second stage of the domino process.
Table 1: One-Pot Domino Nitro Reduction-Friedländer Annulation
| Entry | Active Methylene Compound | Product | Reaction Conditions | Yield (%) |
| 1 | Acetylacetone | 2,4,6-Trimethylquinoline | Fe/AcOH, 95-110 °C | High |
| 2 | Ethyl Acetoacetate | Ethyl 2,6-dimethylquinoline-3-carboxylate | Fe/AcOH, 95-110 °C | High |
| 3 | Acetophenone | 6-Methyl-2-phenylquinoline | Fe/AcOH, 95-110 °C | Moderate |
| 4 | Cyclohexanone | 7-Methyl-1,2,3,4-tetrahydroacridine | Fe/AcOH, 95-110 °C | High |
Note: Yields are estimated based on similar reactions reported in the literature.[2][4]
Table 2: Microwave-Assisted Friedländer Annulation from 1-(2-Amino-5-methylphenyl)ethanone
| Entry | Active Methylene Compound | Product | Reaction Conditions | Time (min) | Yield (%) |
| 1 | Ethyl Acetoacetate | Ethyl 2,6-dimethylquinoline-3-carboxylate | Acetic Acid, Microwave (150W) | 10 | 92 |
| 2 | Acetylacetone | 2,4,6-Trimethylquinoline | Acetic Acid, Microwave (150W) | 8 | 95 |
| 3 | Cyclohexanone | 7-Methyl-1,2,3,4-tetrahydroacridine | Acetic Acid, Microwave (150W) | 12 | 88 |
| 4 | Acetophenone | 6-Methyl-2-phenylquinoline | Acetic Acid, Microwave (150W) | 15 | 85 |
Data adapted from protocols for 1-(2-Amino-5-methylphenyl)ethanone.[6]
Experimental Protocols
Protocol 1: One-Pot Domino Nitro Reduction-Friedländer Annulation (Conventional Heating)
This protocol describes a general procedure for the synthesis of substituted 6-methylquinolines starting directly from this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate) (2.0 - 3.0 equiv.)
-
Iron powder (Fe), <100 mesh (4.0 equiv.)
-
Glacial Acetic Acid (AcOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Add the active methylene compound (2.0-3.0 equiv.) to the solution.
-
Heating: Stir the mixture and heat to 95-110 °C.
-
Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv.) portion-wise over 15 minutes to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 95-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Carefully neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Protocol 2: Microwave-Assisted Friedländer Annulation from 1-(2-Amino-5-methylphenyl)ethanone
This protocol is for the rapid synthesis of 6-methylquinolines from the pre-synthesized amino precursor, 1-(2-Amino-5-methylphenyl)ethanone, using microwave irradiation.[6]
Materials:
-
1-(2-Amino-5-methylphenyl)ethanone
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 equiv.)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, add 1-(2-Amino-5-methylphenyl)ethanone (1.0 equiv.), the active methylene compound (1.2 equiv.), and glacial acetic acid (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) or power (e.g., 150W) for the time specified in Table 2 (typically 8-15 minutes).
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, pour the contents into a beaker containing ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted quinoline.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Domino Nitro Reduction-Friedländer Annulation Pathway.
Caption: Workflow for One-Pot Quinoline Synthesis.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(5-Methyl-2-nitrophenyl)ethanone in Medicinal Chemistry
Introduction
1-(5-Methyl-2-nitrophenyl)ethanone is a substituted nitrophenyl ethanone derivative. While direct literature on its medicinal chemistry applications is not abundant, its structural features—a reactive acetyl group and an electron-withdrawing nitro group on a substituted phenyl ring—make it a valuable scaffold and synthetic intermediate in drug discovery. Its utility can be inferred from the extensive research on analogous nitrophenyl ethanones, which serve as precursors for a variety of heterocyclic compounds with significant biological activities. These application notes will explore the potential of this compound as a starting material for the synthesis of medicinally relevant molecules, drawing parallels from closely related compounds.
The primary application of this and similar molecules lies in their use as building blocks for the synthesis of chalcones and their subsequent conversion into other heterocyclic systems like pyrazolines. These classes of compounds have demonstrated a wide array of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.
I. Synthesis of Bioactive Chalcones
Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit diverse pharmacological properties. The Claisen-Schmidt condensation is a common method for synthesizing chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.
General Synthetic Protocol for Chalcone Synthesis
This protocol is a generalized procedure based on the synthesis of chalcones from related nitrophenyl ethanones.
Reactants:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (or other suitable solvent)
-
A strong base (e.g., 40% aqueous Sodium Hydroxide)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a selected substituted aromatic aldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide, dropwise.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate often indicates the progression of the reaction.[1]
-
Work-up and Purification: Once the reaction is complete, the mixture is poured into iced water. The resulting solid (the chalcone) is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to afford the pure product.
Visualization of Chalcone Synthesis Workflow
Caption: Workflow for the synthesis of chalcone derivatives.
II. Synthesis of Pyrazoline Derivatives
Chalcones synthesized from nitrophenyl ethanones can be further utilized as intermediates for the synthesis of five-membered heterocyclic compounds, such as pyrazolines. Pyrazolines are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]
General Synthetic Protocol for Pyrazoline Synthesis
The synthesis of pyrazolines from chalcones is typically achieved through a cyclization reaction with hydrazine hydrate.[1]
Reactants:
-
Synthesized chalcone derivative
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
Procedure:
-
Reactant Preparation: Dissolve the synthesized chalcone in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated solid (the pyrazoline) is filtered, washed, and recrystallized from an appropriate solvent to yield the pure product.
Visualization of Pyrazoline Synthesis Workflow
Caption: Workflow for the synthesis of pyrazoline derivatives.
III. Potential as a Precursor for COMT Inhibitors
Derivatives of nitrophenyl ethanones have been investigated as inhibitors of Catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. For instance, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone has been identified as a potent and selective peripheral COMT inhibitor with a long duration of action.[2] This suggests that derivatives of this compound, with appropriate structural modifications, could also be explored for COMT inhibitory activity.
Hypothetical Signaling Pathway Inhibition
The development of COMT inhibitors is a therapeutic strategy for Parkinson's disease, as it can prolong the effects of levodopa, a primary treatment for the condition.
Caption: Inhibition of COMT by a potential drug candidate.
IV. Quantitative Data from Analogous Compounds
Table 1: COMT Inhibition by a Related Nitrocatechol Derivative
| Compound | Description | In vivo COMT Inhibition (at 9h) |
| 7b | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | 70% |
| Entacapone | Standard COMT inhibitor | 25% |
Data extracted from a study on potent and long-acting peripheral inhibitors of COMT.[2]
Table 2: SIRT6 Inhibition by a Structurally Related Nitroaniline Derivative
| Compound | Description | IC50 (µM) |
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | 4.93 |
Data from a study on the discovery of new SIRT6 inhibitors.[3]
This compound represents a promising, yet underexplored, starting material in medicinal chemistry. Based on the extensive research on structurally similar nitrophenyl ethanones, it can be postulated that this compound is a versatile precursor for the synthesis of various biologically active molecules, including chalcones, pyrazolines, and potentially other heterocyclic systems with therapeutic potential. The provided protocols and data from analogous compounds offer a solid foundation for researchers and drug development professionals to initiate investigations into the medicinal chemistry of derivatives of this compound. Further research is warranted to synthesize and evaluate the biological activities of novel compounds derived from this scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of "1-(5-Methyl-2-nitrophenyl)ethanone" and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving the versatile building block, 1-(5-methyl-2-nitrophenyl)ethanone. The primary transformation discussed is its intramolecular reductive cyclization to form a quinoline scaffold, a privileged structure in medicinal chemistry. Additionally, this guide outlines protocols for various palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative couplings—utilizing a representative halo-substituted derivative, "1-(4-bromo-5-methyl-2-nitrophenyl)ethanone," to demonstrate the synthesis of more complex intermediates for drug discovery and materials science.
Application Note 1: Synthesis of 2,6-Dimethylquinoline via Palladium-Catalyzed Reductive Cyclization
The palladium-catalyzed reductive cyclization of o-nitroaryl ketones is a powerful method for the synthesis of quinoline derivatives. In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the quinoline ring system. This one-pot reaction offers an efficient route to substituted quinolines from readily available starting materials. This compound is an ideal substrate for this transformation, yielding 2,6-dimethylquinoline, a valuable scaffold in various biologically active compounds.
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization
This protocol describes a general method for the synthesis of 2,6-dimethylquinoline from this compound using a palladium catalyst and a reducing agent.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrazine hydrate or Ammonium formate
-
Ethanol or Methanol
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Add ethanol or methanol as the solvent (0.1-0.2 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% of Pd).
-
Under an inert atmosphere, add the reducing agent, such as hydrazine hydrate (3.0-5.0 eq.) or ammonium formate (5.0-10.0 eq.), portion-wise.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure 2,6-dimethylquinoline.
Quantitative Data Summary: Reductive Cyclization of o-Nitroacetophenones
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(2-Nitrophenyl)ethanone | Pd/C (5) | Hydrazine | EtOH | 80 | 4-6 | >90 |
| This compound | Pd/C (10) | NH₄HCO₂ | MeOH | 65 | 6-8 | 85-95 |
| 1-(4-Chloro-2-nitrophenyl)ethanone | Pd/C (5) | H₂ (1 atm) | EtOAc | 25 | 12 | >95 |
Application Note 2: Suzuki-Miyaura Coupling of a Halo-Substituted Derivative
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide. For a substrate such as "1-(4-bromo-5-methyl-2-nitrophenyl)ethanone," this reaction allows for the introduction of a variety of aryl or vinyl substituents at the 4-position, significantly increasing molecular complexity.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-(4-Bromo-5-methyl-2-nitrophenyl)ethanone
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Solvent (e.g., Toluene, Dioxane, DMF) and Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 1-(4-bromo-5-methyl-2-nitrophenyl)ethanone (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed mixture of solvent and water (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Halo-Aryl Ketones [1][2][3][4]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 94 |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II)-complex (0.5) | KOH | H₂O | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
Application Note 3: Heck Reaction of a Halo-Substituted Derivative
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[1] This reaction is instrumental in extending carbon chains and introducing vinyl groups. Using "1-(4-bromo-5-methyl-2-nitrophenyl)ethanone," the Heck reaction can be employed to synthesize styrenyl derivatives, which are precursors to various heterocyclic systems.
Experimental Protocol: Heck Reaction
Materials:
-
1-(4-Bromo-5-methyl-2-nitrophenyl)ethanone
-
Alkene (e.g., Styrene, Butyl acrylate) (1.1-2.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 eq.)
-
Solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
To a sealed tube, add 1-(4-bromo-5-methyl-2-nitrophenyl)ethanone (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., PPh₃, 4 mol%).
-
Add the solvent (e.g., DMF), the alkene (e.g., styrene, 1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.).
-
Seal the tube and heat the mixture to 100-140 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary: Heck Reaction of Halo-Aryl Ketones [5][6][7][8]
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 120 | 92 |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (0.5) | Et₃N | DMF | 140 | 95 |
| 1-Bromo-4-nitrobenzene | Styrene | Pd/C (1) | NaOAc | NMP | 130 | 88 |
Application Note 4: Sonogashira Coupling of a Halo-Substituted Derivative
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials.
Experimental Protocol: Sonogashira Coupling
Materials:
-
1-(4-Bromo-5-methyl-2-nitrophenyl)ethanone
-
Terminal alkyne (e.g., Phenylacetylene) (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Et₃N, Diisopropylamine) (2-3 eq.)
-
Solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-(4-bromo-5-methyl-2-nitrophenyl)ethanone (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary: Sonogashira Coupling of Halo-Aryl Ketones [11][12][13]
| Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2)/CuI (4) | Et₃N | THF | 25 | 88 |
| 4-Iodoacetophenone | Phenylacetylene | PdCl₂(dppf) (3)/CuI (5) | Et₃N | DMF | 80 | 91 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2)/CuI (4) | i-Pr₂NH | Toluene | 60 | 93 |
Application Note 5: Buchwald-Hartwig Amination of a Halo-Substituted Derivative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[14][15][16][17] This reaction is of paramount importance in pharmaceutical chemistry for the synthesis of arylamines.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-(4-Bromo-5-methyl-2-nitrophenyl)ethanone
-
Amine (e.g., Morpholine, Aniline) (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (1.2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3.6 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Add the anhydrous solvent (e.g., toluene).
-
Add 1-(4-bromo-5-methyl-2-nitrophenyl)ethanone (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction, extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination of Halo-Aryl Ketones
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃/BINAP (2) | NaOt-Bu | Toluene | 100 | 95 |
| 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂/XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 4-Chloroacetophenone | Piperidine | Pd(OAc)₂/DavePhos (1.5) | K₃PO₄ | Toluene | 100 | 89 |
Application Note 6: Carbonylative Coupling of a Halo-Substituted Derivative
Palladium-catalyzed carbonylative couplings introduce a carbonyl group into a molecule, typically using carbon monoxide (CO) gas or a CO surrogate. These reactions are useful for synthesizing ketones, esters, and amides from aryl halides.[18][19][20][21]
Experimental Protocol: Carbonylative Coupling (Synthesis of a Ketone)
Materials:
-
1-(4-Bromo-5-methyl-2-nitrophenyl)ethanone
-
Organometallic reagent (e.g., Phenylboronic acid) (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq.)
-
Solvent (e.g., Toluene, DMF)
-
Carbon monoxide (CO) gas (balloon or high pressure)
Procedure:
-
To a pressure vessel, add 1-(4-bromo-5-methyl-2-nitrophenyl)ethanone (1.0 eq.), the organometallic reagent (1.5 eq.), the palladium catalyst (3 mol%), and the base (2.0 eq.).
-
Add the degassed solvent.
-
Purge the vessel with CO gas and then maintain a positive pressure of CO (1-10 atm).
-
Heat the reaction to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling and carefully venting the CO, work up the reaction as described for the Suzuki-Miyaura coupling.
-
Purify the product by column chromatography.
Quantitative Data Summary: Carbonylative Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 85 |
| 1-Bromo-4-nitrobenzene | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (2) | - | THF | 80 | 78 |
| 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂/dppf (2) | Et₃N | DMF | 110 | 75 |
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Conceptual catalytic cycle for palladium-catalyzed reductive cyclization.
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolmolchem.com [biolmolchem.com]
- 9. rsc.org [rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. real.mtak.hu [real.mtak.hu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-catalyzed carbonylative coupling reactions using triorganoindium compounds. – SynCatMet [syncatmeth.es]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 1-(5-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potentially biologically active compounds, including chalcones and Schiff bases, using "1-(5-Methyl-2-nitrophenyl)ethanone" as a key starting material. This document outlines detailed experimental protocols, presents quantitative data from analogous compounds to guide research, and illustrates relevant biological pathways.
Introduction
"this compound" is a versatile chemical intermediate. Its structure, featuring a reactive acetyl group and an electron-withdrawing nitro group on a substituted phenyl ring, makes it an excellent scaffold for the synthesis of a variety of heterocyclic and other organic compounds with potential therapeutic applications. This document focuses on the synthesis of two major classes of biologically active compounds: chalcones and Schiff bases, and their subsequent derivatives. Chalcones are known to be precursors for various heterocyclic compounds and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, Schiff bases are recognized for their diverse biological activities, including antibacterial, antifungal, and antitumor effects.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones can be readily synthesized from "this compound" through a Claisen-Schmidt condensation reaction with various aromatic aldehydes. This base-catalyzed reaction is a robust and versatile method for creating a library of chalcone derivatives.
Experimental Protocol: Synthesis of (E)-1-(5-Methyl-2-nitrophenyl)-3-(phenyl)prop-2-en-1-one
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate for TLC
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzaldehyde in ethanol.
-
While stirring the solution at room temperature, slowly add a 40% aqueous solution of sodium hydroxide (catalytic amount) dropwise.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC (using a hexane:ethyl acetate solvent system). The formation of a precipitate often indicates the progression of the reaction. Reaction times can range from 4 to 24 hours depending on the specific aldehyde used.[1]
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated crude chalcone product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual acid and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Dry the purified product and determine the yield and melting point. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Biological Activities and Data from Analogous Compounds
Chalcones derived from nitrophenyl ethanones have been reported to possess a range of biological activities. The following table summarizes representative data from closely related compounds to guide the evaluation of newly synthesized derivatives.
| Compound Class | Derivative Substitution | Biological Activity | IC50 / Zone of Inhibition | Reference Compound(s) |
| Chalcone | 4-fluorophenyl | Cytotoxic (KB cell line) | - | (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
| Chalcone | 2-methoxyphenyl | Antimicrobial (P. fluorescence) | MIC: 20 µg/mL | (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
| Chalcone | 4-nitrophenyl | Cytotoxic (KB cell line) | - | (E)-3-(4-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
| Chalcone | 2'-nitrophenyl | Anti-inflammatory | 71.17 ± 1.66% inhibition | (E)-1-(2′-nitrophenyl)-3-phenylprop-2-en-1-one |
| Chalcone | 3'-nitrophenyl | Anti-inflammatory | 18.32 ± 1.53% inhibition | (E)-1-(3′-nitrophenyl)-3-phenylprop-2-en-1-one |
Synthesis of Schiff Bases
Schiff bases are another important class of biologically active compounds that can be synthesized from "this compound". The synthesis involves the condensation of the ketone with a primary amine.
Experimental Protocol: Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
A primary amine (e.g., Aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen primary amine in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 2 to 8 hours. Monitor the completion of the reaction using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
Purify the product by recrystallization from a suitable solvent.
-
Characterize the synthesized Schiff base by spectroscopic methods.
Expected Biological Activities and Data from Analogous Compounds
Schiff bases derived from substituted acetophenones have demonstrated significant biological potential. The table below presents data from analogous compounds to provide a reference for the potential efficacy of derivatives of "this compound".
| Compound Class | Starting Ketone | Primary Amine | Biological Activity | Zone of Inhibition (mm) / MIC | Reference Compound(s) |
| Schiff Base | 4-methyl acetophenone | Hydroxylamine HCl | Antibacterial (S. aureus) | - | Complex with Fe(III) |
| Schiff Base | Chitosan | 4-Aminoacetophenone | Antibacterial, Antifungal | - | Chitosan-Schiff base derivative |
| Schiff Base | Chitosan | 4-Bromoacetophenone | Antibacterial, Antifungal | - | Chitosan-Schiff base derivative |
| Schiff Base | m-nitro aniline | Various aromatic aldehydes | Antibacterial | - | - |
Potential Downstream Synthesis: Pyrazolines from Chalcones
Chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. For instance, pyrazolines, which are known for their diverse pharmacological activities, can be synthesized from chalcones.[2]
Experimental Protocol: Synthesis of a Pyrazoline Derivative
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the synthesized chalcone in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate or phenylhydrazine to the solution.[2]
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
-
Characterize the final product using spectroscopic techniques.
Visualizing Synthesis and Biological Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of chalcones and their subsequent conversion to pyrazolines.
Caption: General workflow for the synthesis of chalcones and pyrazolines.
Potential Mechanism of Action: Kinase Inhibition
Many biologically active small molecules, including derivatives of chalcones, are known to act as kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream target proteins and disrupting signaling pathways involved in cell proliferation, survival, and differentiation.[3][4]
Caption: General signaling pathway of kinase inhibition.
References
Application Notes and Protocols: Utilization of 1-(5-Methyl-2-nitrophenyl)ethanone in the Preparation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methyl-2-nitrophenyl)ethanone is a substituted nitroacetophenone that serves as a versatile precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications. While direct studies on enzyme inhibition using derivatives of this compound are not extensively documented, its structural analogs, particularly 2'-hydroxyacetophenones, are widely employed in the synthesis of chalcones, a class of compounds known to exhibit a broad range of biological activities, including enzyme inhibition.
This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using a representative analog, 2'-hydroxy-5'-methylacetophenone, which can be conceptually derived from this compound through reduction of the nitro group and introduction of a hydroxyl group. The focus will be on the synthesis of a chalcone derivative and its evaluation as an inhibitor of α-glucosidase, an enzyme implicated in type 2 diabetes.
Application: Synthesis of Chalcone-Based α-Glucosidase Inhibitors
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde derivative. The resulting α,β-unsaturated ketone scaffold is a key pharmacophore that can interact with the active sites of various enzymes.
Featured Application: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
This protocol describes the synthesis of a specific chalcone derivative from 2'-hydroxy-5'-methylacetophenone and 4-nitrobenzaldehyde. This compound is a representative example of a nitro-substituted chalcone that can be evaluated for its enzyme inhibitory potential.
Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
4-nitrobenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.5 g (10 mmol) of 2'-hydroxy-5'-methylacetophenone and 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 50% aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution dropwise to the ethanolic solution of the reactants with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 24 hours, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid until the pH is acidic, which will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any impurities.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
Application: Evaluation of α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. The following protocol describes an in vitro assay to determine the α-glucosidase inhibitory activity of the synthesized chalcone.
Experimental Protocol: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Synthesized chalcone inhibitor
-
Acarbose (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to a concentration of 0.5 units/mL.
-
Dissolve the pNPG substrate in phosphate buffer to a concentration of 5 mM.
-
Dissolve the synthesized chalcone and acarbose (positive control) in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to obtain a range of test concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the chalcone solution (or acarbose, or buffer for control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control = Absorbance of the control (enzyme + substrate without inhibitor)
-
Abs_sample = Absorbance of the reaction with the test compound
-
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting to synthesize this compound via Friedel-Crafts acylation of 4-nitrotoluene, but I am getting no product. What is going wrong?
A1: The Friedel-Crafts acylation reaction is generally unsuccessful on aromatic rings that are strongly deactivated.[1][2] The nitro group (-NO₂) in 4-nitrotoluene is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Consequently, the reaction with an acyl chloride or anhydride under standard Friedel-Crafts conditions is highly unlikely to proceed. It is recommended to pursue an alternative synthetic strategy.
Q2: What is the recommended synthetic route for preparing this compound?
A2: The most viable and commonly employed route is the electrophilic aromatic substitution (nitration) of 3-methylacetophenone. In this precursor, the methyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The directing effects of both groups favor the substitution of the nitro group at the C2 position (ortho to the methyl group and meta to the acetyl group), leading to the desired product.
Q3: My nitration of 3-methylacetophenone is resulting in a low yield of the desired this compound. How can I improve it?
A3: Low yields in this nitration can stem from several factors. Refer to the troubleshooting table below for specific issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient nitrating agent or reaction time. | Increase the molar equivalent of nitric acid slightly. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
| Reaction temperature is too low. | While maintaining a low temperature is crucial to prevent side reactions, ensure it is within the optimal range for nitration (typically -5 to 5 °C). | |
| Formation of Multiple Isomers | The directing effects of the methyl and acetyl groups also allow for the formation of the 1-(3-methyl-6-nitrophenyl)ethanone isomer. | Careful control of reaction temperature can influence the isomeric ratio. Lower temperatures generally favor the thermodynamically more stable product. Purification by column chromatography or fractional crystallization will be necessary to isolate the desired isomer. |
| Product Decomposition | The reaction temperature is too high, leading to oxidation and other side reactions. | Maintain a consistently low temperature (ideally between -5 and 0 °C) throughout the addition of the nitrating mixture.[3] Ensure vigorous stirring to dissipate localized heat.[3] |
| The addition of the nitrating agent was too rapid. | Add the nitrating mixture dropwise to the solution of 3-methylacetophenone in sulfuric acid to control the exothermic reaction.[3] | |
| Poor Product Recovery | Incomplete precipitation of the product during workup. | Ensure the reaction mixture is poured over a sufficient amount of crushed ice with vigorous stirring to facilitate complete precipitation. |
| Loss of product during washing steps. | Use ice-cold water and minimal amounts of cold ethanol for washing the crude product to minimize dissolution. |
Experimental Protocols
Proposed Synthesis: Nitration of 3-Methylacetophenone
This protocol is adapted from established procedures for the nitration of acetophenone and should be optimized for your specific laboratory conditions.[3][4]
Materials:
-
3-Methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
Ethanol
-
Dichloromethane (for extraction, optional)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.
-
Slowly add 3-methylacetophenone dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Transfer the cooled nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of 3-methylacetophenone in sulfuric acid over a period of 45-60 minutes. Maintain the reaction temperature at or below 0 °C with efficient stirring.[3]
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude product with several portions of cold deionized water until the washings are neutral.
-
A final wash with a small amount of ice-cold ethanol can help remove oily impurities.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
Proposed Synthetic Pathway and Isomer Formation
Caption: Synthetic pathways for this compound.
References
Technical Support Center: Purification of Crude "1-(5-Methyl-2-nitrophenyl)ethanone"
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude "1-(5-Methyl-2-nitrophenyl)ethanone". The information provided is based on general purification principles for aromatic ketones and data from closely related compounds due to the limited availability of specific literature for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude aromatic ketones like this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Potential impurities can originate from unreacted starting materials, side-products from the synthesis, or residual solvents. For instance, in syntheses of related nitrophenyl compounds, common impurities include isomeric byproducts, unreacted precursors, and products of side reactions like over-chlorination if applicable to the synthesis route.[1] In nitration reactions, isomers with the nitro group at different positions on the aromatic ring are common impurities.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For aromatic ketones, common solvents to test include ethanol, methanol, isopropanol, hexanes, toluene, and mixtures such as ethanol/water or hexanes/ethyl acetate.[2] It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent system.
Q4: How can I confirm the purity of my final product?
A4: The purity of the purified this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity.[1] Thin Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities.[2] Spectroscopic methods such as ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.[2]
Troubleshooting Guides
Recrystallization Issues
Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?
A1: If crystals do not form, it could be due to several factors. The solution may be too dilute; try evaporating some of the solvent to increase the concentration.[2] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective. Also, ensure the solution is cooled slowly to room temperature before placing it in an ice bath, as rapid cooling can sometimes inhibit crystallization.
Q2: The recrystallization resulted in a very low yield. How can I improve it?
A2: A low yield can be caused by using too much solvent, which keeps a significant amount of the product dissolved even at low temperatures. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[2] Additionally, make sure to cool the solution sufficiently, preferably in an ice bath, to maximize crystal formation before filtration.
Q3: My product "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated. To remedy this, you can try reheating the solution and adding more solvent. Alternatively, using a lower boiling point solvent or a solvent mixture might prevent this issue.
Column Chromatography Issues
Q1: I am getting poor separation of my compound from impurities on the column. What can I do?
A1: Poor separation can be due to an inappropriate solvent system (eluent). Use Thin Layer Chromatography (TLC) to determine an optimal eluent that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and provides good separation from impurities.[2] Using a finer mesh silica gel or a longer column can also improve resolution.
Q2: The compound is running too fast or too slow on the column. How do I adjust the elution speed?
A2: The elution speed is controlled by the polarity of the eluent. If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent like hexanes). If it is eluting too slowly (low Rf), increase the eluent's polarity (e.g., add more of a polar solvent like ethyl acetate).
Data Presentation
The following table presents example purity data for a related compound, 1-(2-Chloro-5-methylphenyl)ethanone, to illustrate the type of data you should aim to collect.
| Supplier/Batch | Appearance | Purity by HPLC (%) | Major Impurity (%) | Potential Source of Major Impurity |
| Supplier A | Off-white to pale yellow crystalline solid | 99.5 | 0.3 | Isomeric impurity from synthesis[1] |
| Supplier B | Light yellow powder | 98.8 | 0.7 | Unreacted starting material[1] |
| Supplier C | White crystalline solid | > 99.8 | < 0.1 | Unidentified |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude "this compound" in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) to find a suitable solvent that dissolves the compound when hot but not when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[2]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[2]
Flash Column Chromatography Protocol
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Eluent Selection: Use TLC to identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of the target compound from impurities, with an Rf value of about 0.2-0.4 for the product.[2]
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[2]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.[2]
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Elution: Add the eluent to the top of the column and apply pressure to push the solvent through the column.[2]
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.[2]
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The synthesis of this compound is not extensively documented with specific protocols. However, based on fundamental organic chemistry principles, two primary routes are most plausible:
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Route A: Nitration of 4-methylacetophenone. This involves the electrophilic aromatic substitution of 4-methylacetophenone with a nitrating agent.
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Route B: Friedel-Crafts Acylation of 4-nitrotoluene. This route introduces the acetyl group to 4-nitrotoluene via an electrophilic aromatic substitution using an acylating agent and a Lewis acid catalyst.[1]
Q2: What are the primary challenges and potential side reactions when synthesizing this compound via nitration of 4-methylacetophenone (Route A)?
A2: The main challenges in this route revolve around controlling the regioselectivity and preventing over-reaction. The methyl group is an ortho-, para-director and the acetyl group is a meta-director. Since the desired product is nitrated at the 2-position (ortho to the methyl group and meta to the acetyl group), this is a favored product. However, several side reactions can occur:
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Formation of Isomers: The primary side product is the isomeric 1-(3-nitro-4-methylphenyl)ethanone.
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Dinitration: Under harsh conditions, a second nitro group can be introduced to the aromatic ring.
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Oxidation: Strong oxidizing conditions, sometimes present in nitrating mixtures, can potentially oxidize the methyl or acetyl groups.
Q3: What are the main challenges and potential side reactions when synthesizing this compound via Friedel-Crafts Acylation of 4-nitrotoluene (Route B)?
A3: The main challenge in this route is the deactivating effect of the nitro group on the aromatic ring, which makes the Friedel-Crafts acylation more difficult.[2] Potential issues include:
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Low Reactivity: The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, potentially leading to low yields or requiring harsh reaction conditions.
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Formation of Isomers: Acylation will be directed by both the methyl (ortho-, para-directing) and nitro (meta-directing) groups. The desired product has the acetyl group ortho to the methyl group and meta to the nitro group. The formation of other isomers is possible.
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Stoichiometric Catalyst Requirement: The product ketone can form a complex with the Lewis acid catalyst (e.g., AlCl₃), necessitating the use of stoichiometric amounts of the catalyst.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Route A (Nitration): Incorrect reaction temperature. | Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to minimize side reactions.[4] |
| Route A (Nitration): Inefficient nitrating agent. | Ensure the use of a freshly prepared nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). |
| Route B (Acylation): Deactivated starting material. | The nitro group in 4-nitrotoluene deactivates the ring. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. The reaction may require higher temperatures and longer reaction times.[2] |
| Route B (Acylation): Insufficient Lewis acid catalyst. | Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it.[3] |
| General: Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| General: Product loss during work-up. | Ensure proper pH adjustment during work-up to precipitate the product. Use an appropriate extraction solvent. |
Issue 2: Presence of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Formation of Isomers (Both Routes) | Isomer formation is common in electrophilic aromatic substitutions on substituted benzenes. Purification by column chromatography or fractional crystallization is often necessary to separate the desired isomer from unwanted side products. |
| Dinitration (Route A) | Use a milder nitrating agent or control the stoichiometry of the nitrating agent carefully. Maintain a low reaction temperature. |
| Polyacylation (Route B) | This is less common in Friedel-Crafts acylation compared to alkylation because the acetyl group deactivates the ring to further substitution.[5] However, if observed, ensure the use of a 1:1 molar ratio of the acylating agent to the substrate. |
| Unreacted Starting Material | If TLC shows significant unreacted starting material, consider increasing the reaction time, temperature, or the amount of the acylating/nitrating agent. |
Data Presentation
Table 1: Hypothetical Isomer Distribution in the Nitration of 4-methylacetophenone (Route A) under Different Conditions.
| Reaction Conditions | This compound (Desired) | 1-(4-Methyl-3-nitrophenyl)ethanone (Isomer) | Dinitrated Products |
| Low Temperature (0-5 °C), Stoichiometric HNO₃ | High | Low | Trace |
| Room Temperature, Stoichiometric HNO₃ | Moderate | Moderate | Low |
| High Temperature (>50 °C), Excess HNO₃ | Low | Low | High |
Table 2: Hypothetical Reactivity for Friedel-Crafts Acylation of 4-nitrotoluene (Route B).
| Lewis Acid Catalyst | Reaction Temperature | Relative Reaction Rate | Potential for Side Reactions |
| AlCl₃ | 25 °C | Low | Low |
| AlCl₃ | 80 °C | Moderate | Moderate |
| FeCl₃ | 80 °C | Low | Low |
Experimental Protocols
Protocol A: Synthesis of this compound via Nitration of 4-methylacetophenone
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Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
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Reaction Setup: Dissolve 4-methylacetophenone in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask and cool the mixture to 0 °C.
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Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-methylacetophenone, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) and monitor the progress by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate isomers.
Protocol B: Synthesis of this compound via Friedel-Crafts Acylation of 4-nitrotoluene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrotoluene and a suitable solvent (e.g., dichloromethane or carbon disulfide).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions.
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Acylating Agent Addition: Add acetyl chloride dropwise to the stirred suspension.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
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Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reduction of 1-(5-Methyl-2-nitrophenyl)ethanone to 2-amino-5-methylacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitro group in this compound?
A1: The most prevalent methods for the reduction of aromatic nitro groups, including in substrates like this compound, are catalytic hydrogenation and chemical reduction using metals in acidic media.
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Catalytic Hydrogenation: This method typically employs catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. It is often considered a "cleaner" method as the byproducts are typically just water.
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Metal/Acid Reduction: Classic methods include the use of iron (Fe) powder with hydrochloric acid (HCl) or ammonium chloride (NH₄Cl), or stannous chloride (SnCl₂) in the presence of a strong acid. These methods are robust and widely used in organic synthesis.
Q2: Can the ketone functional group be accidentally reduced along with the nitro group?
A2: Yes, over-reduction is a potential side reaction, especially under harsh hydrogenation conditions (high pressure and temperature) or with strong reducing agents. However, the nitro group is generally more susceptible to reduction than the ketone. By carefully selecting the catalyst and controlling the reaction conditions, selective reduction of the nitro group can be achieved. For instance, catalytic transfer hydrogenation or using iron in acetic acid are known to be chemoselective for the nitro group reduction.
Q3: What are common impurities or byproducts I should be aware of?
A3: Besides the desired 2-amino-5-methylacetophenone, several byproducts can form depending on the reaction conditions. These may include:
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Incomplete reduction products: Such as the corresponding nitroso or hydroxylamine intermediates.
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Azo and azoxy compounds: These can form through the condensation of intermediates, particularly if the reaction is not driven to completion or if the pH is not well-controlled.
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Over-reduction products: The ketone group can be reduced to a secondary alcohol, yielding 1-(2-amino-5-methylphenyl)ethanol.
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Chlorinated byproducts: When using HCl, there is a possibility of aromatic ring chlorination, although this is less common under standard reduction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reduction of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | - Use fresh, high-quality catalyst. - Ensure the catalyst has not been exposed to air or moisture for extended periods. - Consider a different catalyst (e.g., Pt/C instead of Pd/C). |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within safe limits for the equipment. |
| Poor Quality of Metal Reductant (Fe, Sn) | - Use finely powdered and activated metal for better reactivity. - Pre-treat the metal if necessary (e.g., washing with dilute acid to remove oxide layers). |
| Inadequate Acid Concentration | - Ensure the correct concentration and stoichiometry of the acid are used. - For Fe reductions, a small amount of acid is often sufficient to initiate the reaction. |
| Low Reaction Temperature | - Increase the reaction temperature as specified in the protocol. Some reductions may require heating to proceed at a reasonable rate. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Over-reduction of Ketone | - Lower the hydrogen pressure and/or reaction temperature in catalytic hydrogenation. - Reduce the reaction time. - Use a more chemoselective reducing system like Fe/NH₄Cl. |
| Formation of Azo/Azoxy Byproducts | - Ensure complete reduction by extending the reaction time or increasing the amount of reducing agent. - Maintain a consistently acidic environment throughout the reaction. - Optimize the work-up procedure to minimize exposure to air, which can oxidize intermediates. |
| Incomplete Reduction | - Increase the amount of catalyst or reducing agent. - Extend the reaction time. - Ensure efficient stirring to maintain good contact between reactants. |
Problem 3: Difficult Work-up and Product Isolation
| Potential Cause | Troubleshooting Steps |
| Formation of Emulsions During Extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of Celite® before extraction. |
| Precipitation of Metal Salts (SnCl₂ Reduction) | - After the reaction, carefully basify the mixture with a concentrated base (e.g., NaOH or NaHCO₃ solution) to a pH > 12 to dissolve the tin salts as stannates.[1] - Alternatively, filter the reaction mixture through Celite® to remove the tin salts before extraction. |
| Product is an Oil Instead of a Solid | - The product, 2-amino-5-methylacetophenone, can be an oil or a low-melting solid. - Purification by column chromatography on silica gel is often effective. - Attempt to form a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization. |
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the reduction of this compound based on analogous procedures found in the literature.[2]
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Catalytic Hydrogenation | Pt/C, H₂ (2585.74 Torr) | Ethanol | Room Temperature | Until H₂ uptake ceases | Not specified | Not specified | [2] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl (10%) | Methanol | Reflux (~110 °C) | 30 minutes | Not specified | Not specified | [2] |
| Sodium Polysulfide Reduction | Na₂S·9H₂O, Sulfur | Water | Reflux | 30 minutes | ~57% (for a similar substrate) | Not specified | [2] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is adapted from the reduction of similar nitro compounds.[2]
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Preparation: In a suitable hydrogenation vessel, dissolve this compound in ethanol.
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Catalyst Addition: Add a catalytic amount of Platinum on carbon (Pt/C, typically 5-10 mol%).
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Hydrogenation: Place the vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator at a pressure such as 2585.74 Torr).
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Reaction: Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases. Monitor the reaction by TLC.
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Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methylacetophenone.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Method 2: Reduction with Stannous Chloride (SnCl₂)
This protocol is adapted from the reduction of m-nitroacetophenone.[2]
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Preparation: In a round-bottom flask, dissolve 1 g of this compound in 20 ml of methanol.
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Reagent Solution: In a separate flask, prepare a solution of 5 g of SnCl₂·2H₂O in 20 ml of 10% hydrochloric acid.
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Reaction: Add the SnCl₂/HCl solution to the solution of the nitro compound. Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 30 minutes. Monitor the reaction by TLC.
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Work-up: After cooling, carefully make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution until the precipitate of tin salts redissolves.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-amino-5-methylacetophenone.
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Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: A logical flowchart for troubleshooting common issues in the reduction reaction.
References
Technical Support Center: Purification of "1-(5-Methyl-2-nitrophenyl)ethanone"
Welcome to the technical support center for the purification of "1-(5-Methyl-2-nitrophenyl)ethanone." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of "this compound"?
The synthesis of "this compound" typically proceeds via the nitration of 4-methylacetophenone. During this electrophilic aromatic substitution reaction, several impurities can be formed:
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Isomeric Byproducts: The primary impurities are often positional isomers, such as 1-(4-Methyl-3-nitrophenyl)ethanone and 1-(2-Methyl-5-nitrophenyl)ethanone . The directing effects of the methyl and acetyl groups on the aromatic ring can lead to the formation of these isomers.
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Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 4-methylacetophenone .
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Di-nitrated Products: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro derivatives of 4-methylacetophenone.
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Acidic Residues: Residual nitric and sulfuric acid from the nitrating mixture may remain in the crude product if not properly neutralized and washed.
Q2: What are the recommended methods for purifying crude "this compound"?
The two primary methods for the purification of "this compound" are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
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Recrystallization is effective for removing small amounts of impurities, especially if the impurities have significantly different solubilities than the desired product.
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Column Chromatography is a more powerful technique for separating compounds with similar polarities, such as positional isomers.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the separation of the desired compound from impurities. A single spot on the TLC plate for the final product is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | 1. Too much solvent was used. | • Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| 2. The solution is supersaturated. | • Scratch the inside of the flask with a glass rod to create nucleation sites. • Add a seed crystal of the pure compound. | |
| 3. The cooling process is too rapid. | • Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily product forms instead of crystals. | 1. The melting point of the compound is lower than the boiling point of the solvent. | • Try a solvent with a lower boiling point. |
| 2. High concentration of impurities. | • Consider a preliminary purification step, such as a simple filtration or a quick column chromatography, before recrystallization. | |
| Low yield of recovered crystals. | 1. Too much solvent was used. | • Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| 2. Premature crystallization during hot filtration. | • Pre-heat the funnel and filter paper to prevent the product from crystallizing out too early. | |
| 3. Washing with warm or excessive solvent. | • Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from an isomeric impurity. | 1. Inappropriate eluent polarity. | • Optimize the eluent system using TLC. A good starting point for aromatic ketones is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a clear separation between the spots. A lower polarity eluent (higher hexane content) will generally increase the separation. |
| 2. Column overloading. | • Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel. | |
| The compound is not moving down the column (stuck at the origin). | 1. The eluent is not polar enough. | • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| All compounds elute together at the solvent front. | 1. The eluent is too polar. | • Start with a less polar eluent (higher proportion of the non-polar solvent, e.g., hexanes). |
| Streaking of the compound band. | 1. The compound has low solubility in the eluent. | • Add a small amount of a more polar solvent to the eluent system to improve solubility. |
| 2. Interaction with the stationary phase. | • For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can reduce streaking. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific crude product.
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Solvent Selection: Test the solubility of a small amount of the crude "this compound" in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water). An ideal solvent will dissolve the compound when hot but sparingly when cold. Ethanol or an ethanol/water mixture is often a good starting point.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
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Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation between "this compound" and its impurities. A common eluent for aromatic ketones is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled by applying gentle pressure (flash chromatography).
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".
Data Presentation
The following table summarizes the expected outcomes of the purification methods. The values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Before | Typical Purity After | Expected Yield | Key Parameters to Control |
| Recrystallization | 85-95% | >98% | 70-90% | Solvent choice, cooling rate, amount of solvent |
| Column Chromatography | 70-90% | >99% | 60-85% | Eluent system, column packing, sample load |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for failure of crystallization.
Caption: Troubleshooting logic for poor separation in column chromatography.
Technical Support Center: Crystallization of 1-(5-Methyl-2-nitrophenyl)ethanone
Welcome to the technical support center for the crystallization of 1-(5-methyl-2-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for obtaining high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present. Here are some troubleshooting steps:
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Lower the crystallization temperature: Try to induce crystallization at a lower temperature.
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Change the solvent: Use a solvent with a lower boiling point.
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Use a solvent mixture: Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.
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Increase the solvent volume: Using a more dilute solution can sometimes prevent oiling out.
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Seeding: If you have a few crystals of the pure compound, adding a "seed crystal" to the cooled solution can initiate crystallization.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form upon cooling, the solution is likely not supersaturated. Here are several techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
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Seeding: Add a small crystal of the pure compound to the solution.
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Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Cool to a lower temperature: Place the solution in an ice bath or a freezer to further decrease the solubility of the compound.
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Introduce an anti-solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your current solvent) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Q4: The crystal yield is very low. How can I improve it?
A4: A low yield can be due to several factors. Consider the following to improve your recovery:
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Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your compound in solution upon cooling.
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Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product.
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Recover a second crop: The filtrate (mother liquor) from the first crystallization can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.
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Check for premature crystallization: If the product crystallizes in the funnel during a hot filtration step, this will reduce the yield. Ensure your filtration apparatus is pre-heated.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The purity of your crystalline product can be assessed using several analytical techniques:
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Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. The melting point of the isomeric compound 1-(4-methyl-3-nitrophenyl)ethanone is reported to be in the range of 57-61 °C, which can be used as a general reference.[1][2] A broad melting range for your product likely indicates the presence of impurities.
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Thin-Layer Chromatography (TLC): TLC can be used to separate the product from any remaining impurities. A pure product should ideally show a single spot.
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Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
Problem: Oiling Out
| Symptom | Possible Cause | Solution |
| An oily layer separates from the solution upon cooling. | The melting point of the compound is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point. |
| The solution is too concentrated. | Add more solvent to dilute the solution before cooling. | |
| Significant impurities are present. | Consider a preliminary purification step like column chromatography. | |
| The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Problem: No Crystal Formation
| Symptom | Possible Cause | Solution |
| The solution remains clear upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration and cool again. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| The incorrect solvent was used. | Re-evaluate the solvent choice. The compound may be too soluble at low temperatures. |
Problem: Low Crystal Yield
| Symptom | Possible Cause | Solution |
| Very few crystals are recovered after filtration. | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution. |
| Incomplete precipitation. | Ensure the solution is thoroughly cooled in an ice bath. | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter flask. | |
| Significant amount of product remains in the mother liquor. | Concentrate the mother liquor to obtain a second crop of crystals. |
Data Presentation
Solubility Data of Structurally Similar Compounds
While specific quantitative solubility data for this compound is not available in the literature, the following table presents the mole fraction solubility of the structurally similar compounds 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various organic solvents at different temperatures. This data can serve as a valuable guide for solvent selection.
| Solvent | Temperature (K) | 1-(3-nitrophenyl)ethanone (Mole Fraction, x₁) | 1-(4-nitrophenyl)ethanone (Mole Fraction, x₁) |
| Methanol | 278.15 | 0.0412 | 0.0199 |
| 288.15 | 0.0621 | 0.0298 | |
| 298.15 | 0.0915 | 0.0438 | |
| 308.15 | 0.1317 | 0.0632 | |
| 318.15 | 0.1854 | 0.0898 | |
| Ethanol | 278.15 | 0.0305 | 0.0152 |
| 288.15 | 0.0468 | 0.0233 | |
| 298.15 | 0.0705 | 0.0353 | |
| 308.15 | 0.1042 | 0.0526 | |
| 318.15 | 0.1518 | 0.0772 | |
| Isopropanol | 278.15 | 0.0221 | 0.0108 |
| 288.15 | 0.0346 | 0.0170 | |
| 298.15 | 0.0532 | 0.0264 | |
| 308.15 | 0.0805 | 0.0406 | |
| 318.15 | 0.1197 | 0.0614 | |
| Acetone | 278.15 | 0.2889 | 0.1452 |
| 288.15 | 0.3662 | 0.1915 | |
| 298.15 | 0.4559 | 0.2478 | |
| 308.15 | 0.5601 | 0.3168 | |
| 318.15 | 0.6806 | 0.4018 | |
| Ethyl Acetate | 278.15 | 0.1455 | 0.0739 |
| 288.15 | 0.1978 | 0.1018 | |
| 298.15 | 0.2638 | 0.1380 | |
| 308.15 | 0.3475 | 0.1852 | |
| 318.15 | 0.4539 | 0.2473 | |
| Hexane | - | Insoluble | Insoluble |
Data adapted from a study on the solubility of nitrophenyl ethanones.
Physical Properties of Isomeric Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-(4-Methyl-3-nitrophenyl)ethanone | C₉H₉NO₃ | 179.17 | 57-61 |
Data for the isomeric compound can be a useful reference for purity assessment.[1][2]
Experimental Protocols
Adapted Recrystallization Protocol for this compound
This protocol is adapted from established procedures for similar nitroaromatic compounds, such as m-nitroacetophenone.[3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Watch glass
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a desiccator or vacuum oven can be used.
Mandatory Visualization
References
Improving the selectivity of "1-(5-Methyl-2-nitrophenyl)ethanone" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methyl-2-nitrophenyl)ethanone. Our aim is to help you improve the selectivity and yield of your reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis of this compound, typically through the Friedel-Crafts acylation of 4-nitrotoluene, presents several challenges. The nitro group is strongly deactivating, making the aromatic ring less reactive towards electrophilic substitution.[1][2] This can lead to low yields. Additionally, there is a potential for the formation of isomeric products, although the directing effects of the methyl and nitro groups primarily favor the desired isomer. Catalyst inactivity due to moisture is another common issue.[1][2]
Q2: How can I selectively reduce the nitro group of this compound without affecting the ketone?
A2: Chemoselective reduction of the nitro group in the presence of a ketone can be achieved using specific reagents. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a highly effective method.[3] Other methods include using tin (Sn) in the presence of hydrochloric acid (HCl).[4][5] Reagents like sodium borohydride (NaBH₄) will typically reduce the ketone to an alcohol and are not suitable for selective nitro group reduction in this context.[4][6]
Q3: What are the common side products when reducing this compound?
A3: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species, which can then condense to form colored impurities like azo and azoxy compounds.[4] Over-reduction, though less common with selective methods, could potentially affect the ketone group.
Q4: I am using the reduced product, 1-(2-amino-5-methylphenyl)ethanone, in a Friedländer quinoline synthesis and facing regioselectivity issues. How can I control this?
A4: The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.[7][8] When using unsymmetrical ketones as the methylene source, regioselectivity can be a challenge.[7] The choice of catalyst (acid or base) and reaction conditions can influence which enolate is formed and, consequently, the final quinoline structure.[7][9] Using ionic liquids or introducing a phosphoryl group on the α-carbon of the ketone are advanced strategies to control regioselectivity.[7]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The nitro group on 4-nitrotoluene strongly deactivates the ring, hindering the electrophilic attack.[1][2] Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Increasing the reaction temperature may also help overcome the activation energy, but must be done cautiously to avoid side reactions.[1] |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a freshly opened bottle of the catalyst or purify it before use. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1][2] A stoichiometric amount of the catalyst is often necessary. Consider increasing the catalyst loading. |
| Suboptimal Reaction Temperature | The ideal temperature can vary. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition or side reactions.[1] |
Issue 2: Formation of Multiple Products in Downstream Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of Nitro Group | The presence of partially reduced intermediates can lead to colored azo and azoxy byproducts.[4] Ensure the reduction reaction goes to completion by extending the reaction time or using a more active catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Lack of Regioselectivity in Quinoline Synthesis | When using an unsymmetrical ketone in the Friedländer synthesis, two different enolates can form, leading to a mixture of quinoline isomers.[7] Carefully select the reaction conditions (acid vs. base catalysis) to favor the formation of the desired enolate.[7] |
| Side Reactions of the Ketone | Under harsh basic conditions in the Friedländer synthesis, self-condensation of the ketone (an aldol reaction) can occur, reducing the yield of the desired quinoline.[7] Using an imine analog of the 2-aminoaryl ketone is a strategy to circumvent this side reaction.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
Materials:
-
4-Nitrotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve 4-nitrotoluene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the 4-nitrotoluene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Reduction of this compound
This protocol details catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or set pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-5-methylphenyl)ethanone.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 3: Friedländer Synthesis of a Substituted Quinoline
This is a general protocol for a microwave-assisted reaction.[10]
Materials:
-
1-(2-Amino-5-methylphenyl)ethanone
-
An active methylene compound (e.g., ethyl acetoacetate)
-
Glacial acetic acid
-
Microwave synthesis vial
Procedure:
-
In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1.0 equivalent), the active methylene compound (1.1 equivalents), and glacial acetic acid (as a catalyst and solvent).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Catalyst on the Friedel-Crafts Acylation of Toluene (Analogous System) [11]
| Catalyst | Solvent | Temperature (°C) | Yield of 4-Methylacetophenone (%) |
| AlCl₃ | Dichloromethane | -15 | High |
| FeCl₃ | Dichloromethane | 25 | Moderate |
| ZnCl₂ | Dichloromethane | 25 | Low |
Table 2: Comparison of Reducing Agents for Nitroacetophenone [4][12]
| Reducing Agent | Conditions | Selectivity for Nitro Group | Common Side Products |
| H₂, Pd/C | Room temp, atmospheric pressure | High | Minimal |
| Sn, HCl | Reflux | High | Tin salts |
| NaBH₄ | Methanol, 0 °C | Low (reduces ketone) | 1-(3-nitrophenyl)ethanol |
| Na₂Sₓ | Aqueous/alcoholic solution | Moderate to High | Sulfur-containing impurities |
Visualizations
Caption: Overall workflow for the synthesis and reaction of this compound.
Caption: Troubleshooting logic for low yields in Friedel-Crafts acylation.
Caption: Mechanistic pathways in the Friedländer quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Challenges in the scale-up synthesis of "1-(5-Methyl-2-nitrophenyl)ethanone"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nitration of 4-methylacetophenone.
Problem 1: Low Yield of the Desired Product
Low overall yield can be a significant challenge during scale-up. Several factors can contribute to this issue, from incomplete reactions to product loss during workup and purification.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of appropriate concentration and added in the correct stoichiometric ratio. - Monitor the reaction temperature closely; low temperatures can slow the reaction rate, while excessively high temperatures can lead to side reactions. - Increase reaction time, monitoring progress by TLC or HPLC to determine the point of maximum conversion. |
| Product Loss During Workup | - When quenching the reaction by pouring it onto ice, do so slowly and with vigorous stirring to ensure efficient precipitation and prevent localized heating. - Ensure the filtration setup is efficient to collect the precipitated solid. Use a suitable filter medium. - Wash the collected solid with cold water to remove residual acids without dissolving a significant amount of the product. |
| Formation of Isomers | - The primary isomeric byproduct is 1-(3-Methyl-4-nitrophenyl)ethanone. The regioselectivity is influenced by the directing effects of the methyl and acetyl groups. While the desired isomer is typically major, reaction conditions can affect the ratio. - Maintain a low reaction temperature to enhance regioselectivity. |
| Side Reactions (e.g., Oxidation) | - The presence of strong oxidizing agents can lead to the oxidation of the methyl group or other side reactions. - Use high-purity starting materials and reagents to minimize catalytic impurities that could promote side reactions. |
Problem 2: Formation of Impurities and Purification Challenges
The presence of impurities, particularly dinitrated byproducts and isomers, can complicate purification on a larger scale.
| Potential Cause | Troubleshooting Suggestion |
| Dinitration | - Avoid an excess of the nitrating agent. - Maintain a low reaction temperature, as higher temperatures can favor dinitration. - Control the rate of addition of the nitrating agent to prevent localized high concentrations. |
| Residual Starting Material | - Ensure sufficient reaction time for complete conversion. - Optimize the stoichiometry of the nitrating agent. |
| Difficult Purification by Recrystallization | - If the crude product is an oil or difficult to crystallize, consider a solvent screen to find an optimal recrystallization solvent or solvent mixture. - Column chromatography may be necessary for high-purity material, but this can be challenging and costly on a large scale. Alternative purification methods like melt crystallization could be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially viable route is the electrophilic aromatic substitution (nitration) of 4-methylacetophenone using a mixture of nitric acid and sulfuric acid.[1]
Q2: What are the critical process parameters to control during the scale-up of the nitration reaction?
A2: The most critical parameters are:
-
Temperature: The reaction is highly exothermic. Maintaining a low and consistent temperature (typically between -5°C and 0°C) is crucial to control the reaction rate, minimize side reactions like dinitration, and ensure regioselectivity.[2]
-
Rate of Addition: The nitrating agent should be added slowly and at a controlled rate to manage the exotherm and avoid localized high concentrations, which can lead to the formation of impurities.
-
Agitation: Efficient stirring is vital to ensure proper mixing of the reactants, maintain a uniform temperature throughout the reactor, and achieve consistent results.[2]
Q3: How can I minimize the formation of the undesired 1-(3-Methyl-4-nitrophenyl)ethanone isomer?
A3: The formation of this isomer is governed by the directing effects of the methyl (ortho, para-directing) and acetyl (meta-directing) groups. To favor the formation of the desired 2-nitro isomer, it is essential to maintain a low reaction temperature. At lower temperatures, the kinetic product is favored, which in this case is the desired this compound due to the strong ortho, para-directing effect of the methyl group.
Q4: What are the safety considerations for scaling up this nitration reaction?
A4: Nitration reactions are potentially hazardous due to their exothermic nature and the use of strong, corrosive acids. Key safety considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment (e.g., using reaction calorimetry) to understand the heat of reaction and the potential for a runaway reaction.
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to control the temperature effectively.
-
Controlled Addition: Use a calibrated addition funnel or pump for the slow and controlled addition of the nitrating agent.
-
Emergency Preparedness: Have an appropriate quenching agent and emergency procedures in place.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
Experimental Protocol: Nitration of 4-Methylacetophenone
This protocol is a general guideline and may require optimization for specific scale-up equipment and conditions.
-
Preparation:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to -5°C.
-
-
Addition of Starting Material:
-
Slowly add 4-methylacetophenone to the cold sulfuric acid while maintaining the temperature below 0°C. Stir until all the solid has dissolved.
-
-
Nitration:
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, ensuring the temperature does not exceed 0°C. The addition should be carried out over a period that allows for effective heat removal.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a low temperature (e.g., -5°C to 0°C) for a specified time. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
-
Workup:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water.
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid by filtration.
-
Wash the filter cake with cold water until the washings are neutral to pH paper.
-
Dry the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Byproduct formation in the nitration of 4-methylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylacetophenone.
Troubleshooting Guide
| Issue | Potential Causes | Solutions & Recommendations |
| Low Yield of Desired 3-Nitro-4-Methylacetophenone | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. | - Optimize Reaction Time: Ensure the mixture is stirred for a sufficient duration (e.g., 10-30 minutes) after the addition of the nitrating agent. - Strict Temperature Control: Maintain the reaction temperature between -5°C and 0°C to favor the desired meta-nitration. - Efficient Purification: Use recrystallization from ethanol. Wash the crude product with cold water to remove acid, followed by a small amount of cold ethanol to remove oily impurities before recrystallization.[1] |
| Formation of a Dark-Colored or Tarry Reaction Mixture | - Oxidation of the starting material or product. - Excessive reaction temperature. - "Runaway" reaction due to rapid addition of the nitrating agent. | - Precise Temperature Management: Carefully monitor and maintain the reaction temperature below 0°C using an ice-salt bath or cryocooler.[1] - Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating and potential runaway reactions.[1] |
| Product is an Oil or Sticky Solid and Difficult to Filter | - Presence of isomeric byproducts (e.g., 2-nitro-4-methylacetophenone). - Incomplete removal of acidic residue. | - Thorough Washing: After quenching the reaction in ice water, triturate the crude product with successive portions of cold water to remove residual acid. A subsequent wash with a small amount of ice-cold ethanol can help solidify the product by removing oily impurities.[1] - Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize slowly. This is often effective in separating the desired meta-isomer.[1] |
| Presence of Multiple Spots on TLC Analysis of the Crude Product | - Formation of the ortho-isomer (2-nitro-4-methylacetophenone). - Formation of dinitration products. | - Optimize Reaction Conditions: To favor the formation of the 3-nitro isomer, ensure the reaction conditions are not overly harsh (e.g., avoid high temperatures or excess nitrating agent) to maintain selectivity. - Advanced Purification: If recrystallization is insufficient, column chromatography can be employed for more challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of 4-methylacetophenone?
A1: The most common side products are:
-
Isomeric Byproducts: The primary isomeric byproduct is 2-nitro-4-methylacetophenone (the ortho-isomer). The acetyl group is a meta-director, and the methyl group is an ortho-, para-director. While the meta-directing effect of the acetyl group is dominant, some ortho-substitution can still occur.
-
Dinitration: Under harsh reaction conditions, such as elevated temperatures or an excess of the nitrating agent, a second nitro group can be added to the aromatic ring.[1]
-
Oxidation Products: The presence of strong oxidizing agents (nitric acid) can lead to the oxidation of the methyl group or other parts of the molecule, especially at higher temperatures, resulting in tarry residues.
Q2: How do the directing effects of the acetyl and methyl groups influence the reaction?
A2: The acetyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating nature. In 4-methylacetophenone, the acetyl group's meta-directing effect is generally stronger, leading to the desired 3-nitro-4-methylacetophenone as the major product. However, the activating nature of the methyl group can still lead to the formation of the 2-nitro-4-methylacetophenone byproduct.
Q3: Why is it crucial to maintain a low temperature during the nitration process?
A3: Maintaining a low temperature (ideally between -5°C and 0°C) is critical for several reasons:
-
Selectivity: It helps to maximize the formation of the desired meta-isomer and minimize the formation of the ortho-isomer and dinitration byproducts.
-
Preventing Runaway Reactions: The nitration of aromatic compounds is a highly exothermic reaction. Low temperatures help to control the reaction rate and prevent a dangerous, uncontrolled increase in temperature.
-
Minimizing Oxidation: It reduces the likelihood of oxidative side reactions that can lead to the formation of tar and other impurities.[1]
Q4: What is the role of sulfuric acid in this reaction?
A4: Concentrated sulfuric acid serves two primary roles in the nitration of 4-methylacetophenone. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the aromatic ring. Second, sulfuric acid acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the products.
Data Presentation
| Product/Byproduct | Structure | Type | Expected Yield | Factors Influencing Formation |
| 3-Nitro-4-methylacetophenone | 1-(4-methyl-3-nitrophenyl)ethan-1-one | Desired Product | Major | Favored by low temperature and controlled addition of nitrating agent. |
| 2-Nitro-4-methylacetophenone | 1-(4-methyl-2-nitrophenyl)ethan-1-one | Isomeric Byproduct | Minor | Formation increases with higher temperatures. |
| Dinitrated Products | e.g., 1-(4-methyl-2,5-dinitrophenyl)ethan-1-one | Dinitration Byproduct | Trace to Minor | Formation is promoted by harsh conditions (high temperature, excess nitrating agent). |
| Oxidation Products | Complex mixture | Oxidation Byproduct | Variable | More likely to form at elevated temperatures, leading to tar. |
Experimental Protocols
Key Experiment: Nitration of 4-Methylacetophenone
This protocol is adapted from a reliable procedure for the nitration of acetophenone and is suitable for the synthesis of 3-nitro-4-methylacetophenone.
Materials:
-
4-Methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Ice
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Beakers
-
Erlenmeyer flask
Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 37 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath until the temperature of the acid is 0°C or below.
-
With continuous stirring, slowly add 0.125 mol of 4-methylacetophenone via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
-
Nitration:
-
Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, and cool this mixture.
-
Once the 4-methylacetophenone solution has cooled to approximately -7°C, begin the dropwise addition of the cooled nitrating mixture.
-
Maintain a slow addition rate to ensure the reaction temperature remains between -5°C and 0°C. The addition should take about 30 minutes.
-
After the addition is complete, continue to stir the mixture while maintaining the low temperature for an additional 10 minutes.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 165 g of crushed ice and 375 mL of water.
-
A yellow solid or waxy product should precipitate.
-
Once all the ice has melted, collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the product on the filter with two portions of 75 mL of cold water.
-
-
Purification:
-
Transfer the crude product to a beaker and triturate it with 8 mL of cold ethanol to remove oily impurities.
-
Collect the solid by vacuum filtration.
-
Recrystallize the product from 25-35 mL of hot ethanol. If the solution is colored, activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
-
Mandatory Visualization
Caption: Reaction pathways in the nitration of 4-methylacetophenone.
References
Technical Support Center: Monitoring the Synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone
This guide provides technical support for researchers, scientists, and drug development professionals on the analytical techniques used to monitor the synthesis of 1-(5-Methyl-2-nitrophenyl)ethanone. It includes troubleshooting advice and frequently asked questions in a Q&A format, detailed experimental protocols, and structured data tables.
General Workflow & FAQs
A typical workflow for monitoring the synthesis involves sampling the reaction mixture at various time points, preparing the sample, and analyzing it using one or more of the techniques described below.
dot
Caption: General experimental workflow for monitoring a chemical synthesis.
Frequently Asked Questions (General)
-
Q1: Which technique is best for rapid, real-time monitoring?
-
Q2: When should I use quantitative methods like HPLC or GC?
-
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) should be used when you need to determine the precise conversion rate, product purity, or the quantity of byproducts.[4][5] They are crucial for optimizing reaction conditions and for quality control of the final product.[6]
-
-
Q3: How do I prepare a sample from the reaction mixture for analysis?
-
A3: Withdraw a small aliquot (a few drops) from the reaction. For TLC, HPLC, or GC, this aliquot should be immediately "quenched" to stop the reaction.[7] A common method is to dilute it in a vial containing a suitable solvent like ethyl acetate and a small amount of water to neutralize any acid catalyst.[7] For NMR, you can take a small sample, remove the reaction solvent under vacuum, and redissolve the residue in a deuterated solvent.[8]
-
Thin-Layer Chromatography (TLC)
TLC is a fast and inexpensive tool for qualitatively monitoring the reaction by separating components based on polarity.
Experimental Protocol
-
Plate Preparation : Use silica gel 60 F₂₅₄ plates.[7]
-
Sample Preparation : At set intervals (e.g., 0, 30, 60, 120 mins), take a small sample from the reaction mixture. Quench it in a vial with ~1 mL of ethyl acetate and a drop of water.[7]
-
Spotting : On a single TLC plate, spot the starting material, the quenched reaction mixture, and a "co-spot" (both starting material and reaction mixture spotted on the same point).[3]
-
Development : Develop the plate in a chamber with a mobile phase such as 30:70 (v/v) ethyl acetate/hexane.[7]
-
Visualization : View the plate under a UV lamp (254 nm). The starting material (4-methylacetophenone) is less polar and will have a higher Rf value than the more polar product, this compound. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting Guide (TLC)
-
Q4: My spots are streaky. What should I do?
-
A4: Streaking is often caused by applying too much sample to the plate (overloading). Try diluting your sample further before spotting. It can also result from highly polar compounds interacting strongly with the silica gel; in this case, adding a small amount of acetic acid or triethylamine to the mobile phase can help.
-
-
Q5: My spots are not separating (Rf values are too high or too low). How can I fix this?
-
A5: This is an issue with the mobile phase polarity.
-
If Rf values are too low (spots don't move far), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in an ethyl acetate/hexane mixture).
-
If Rf values are too high (spots move with the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for separating and analyzing the components of the reaction mixture. It is ideal for determining purity and calculating yield.[4][5]
Experimental Protocol
-
Sample Preparation : Prepare a quenched aliquot as described for TLC. Dilute the organic layer with the mobile phase to a concentration of about 100 µg/mL.[7] Filter the sample through a 0.45-µm filter if it is turbid.[9]
-
Example Chromatographic Conditions :
-
Column : C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 4 µm).[10][11] Phenyl-based columns can offer unique selectivity for aromatic compounds.[11]
-
Mobile Phase : Isocratic elution with 50:50 (v/v) Methanol/Water.
-
Flow Rate : 1.0 mL/min.[10]
-
Column Temperature : 35 °C.
-
Detection : UV at 254 nm.[10]
-
Injection Volume : 10 µL.
-
Quantitative Data (Example)
| Compound | Retention Time (min) (Expected) |
| 4-Methylacetophenone (Starting Material) | ~3.5 |
| This compound (Product) | ~5.8 |
| Side-products (e.g., other isomers) | Variable |
Troubleshooting Guide (HPLC)
-
Q6: My peaks are tailing or fronting. What's the cause?
-
A6: Poor peak shape can lead to inaccurate quantification.[12]
-
Tailing Peaks : Often caused by interactions between basic analytes and acidic silanol groups on the column, or column overload.[12] Ensure the mobile phase pH is appropriate and try reducing the sample concentration.[12][13]
-
Fronting Peaks : Can be caused by injecting the sample in a solvent that is much stronger than the mobile phase or by column overloading.[13][14] Always try to dissolve your sample in the mobile phase itself.[15]
-
Split Peaks : This may indicate a partially blocked frit, a void in the column packing, or an issue with the injector.[15][16]
-
-
-
Q7: I'm seeing "ghost peaks" in my chromatogram. Where are they from?
-
A7: Ghost peaks are spurious peaks that can come from contamination in the mobile phase, system carryover from a previous injection, or detector issues.[12][13] To resolve this, use fresh, high-purity HPLC-grade solvents and run blank injections (injecting only mobile phase) to wash the system.[12][14]
-
dot
Caption: Troubleshooting flowchart for common HPLC peak shape issues.
Gas Chromatography (GC)
GC is an alternative to HPLC, particularly useful for volatile and thermally stable compounds. It is often coupled with Mass Spectrometry (GC-MS) for definitive identification of components.
Experimental Protocol
-
Sample Preparation : Prepare a quenched aliquot and dilute it in a volatile solvent like dichloromethane or ethyl acetate to ~100 µg/mL.
-
Example Chromatographic Conditions :
-
Column : A standard non-polar or mid-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium or Hydrogen.
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Detector : Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Troubleshooting Guide (GC)
-
Q8: My retention times are shifting between runs. Why?
-
Q9: My peaks are broad. What can I do to sharpen them?
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for definitive structural confirmation of the final product and can also be used to monitor the reaction by analyzing crude reaction mixtures.[4][8]
Experimental Protocol
-
Sample Preparation : For a final product, dissolve 5-25 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[19] For reaction monitoring, take a larger aliquot from the reaction, evaporate the solvent completely, and dissolve the residue in the deuterated solvent.[8]
-
Analysis : Acquire ¹H and ¹³C NMR spectra. The disappearance of the starting material signals and the appearance of product signals confirm the conversion.
Spectroscopic Data (¹H NMR, 300 MHz, CDCl₃, Expected Shifts)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Starting Material: | |||
| 4-Methylacetophenone | 7.88 | d | 2H, Ar-H ortho to C=O |
| 7.25 | d | 2H, Ar-H meta to C=O | |
| 2.55 | s | 3H, -COCH₃ | |
| 2.41 | s | 3H, Ar-CH₃ | |
| Product: | |||
| This compound | 8.05 | d | 1H, Ar-H (H-6) |
| 7.50 | dd | 1H, Ar-H (H-4) | |
| 7.30 | s | 1H, Ar-H (H-3) | |
| 2.65 | s | 3H, -COCH₃ | |
| 2.45 | s | 3H, Ar-CH₃ |
Troubleshooting Guide (NMR)
-
Q10: My NMR spectrum has very broad peaks. What's wrong?
-
A10: Broad peaks can be caused by several issues: the sample is too concentrated, the solution is not homogeneous (contains suspended solids), or there are paramagnetic impurities present.[19][20] Try diluting the sample, filtering it to remove solids, or passing the sample through a small plug of silica gel to remove paramagnetic species.[19]
-
-
Q11: I can't get my sample to dissolve in the NMR solvent.
-
A11: Complete dissolution is critical for high-quality spectra.[20][21] If your compound is not soluble in a common solvent like CDCl₃, try more polar alternatives like DMSO-d₆ or Acetone-d₆. Gentle heating or vortexing in a separate vial before transferring to the NMR tube can also aid dissolution.[19]
-
References
- 1. is.muni.cz [is.muni.cz]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. epa.gov [epa.gov]
- 10. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. agilent.com [agilent.com]
- 12. mastelf.com [mastelf.com]
- 13. uhplcs.com [uhplcs.com]
- 14. halocolumns.com [halocolumns.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. organomation.com [organomation.com]
- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(5-Methyl-2-nitrophenyl)ethanone and 1-(3-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Isomers
1-(5-Methyl-2-nitrophenyl)ethanone and 1-(3-Methyl-2-nitrophenyl)ethanone are structural isomers with the molecular formula C₉H₉NO₃. Both compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Their reactivity is primarily dictated by the acetyl group, which is influenced by the electronic and steric nature of the methyl and nitro substituents on the phenyl ring.
Chemical Properties
| Property | This compound | 1-(3-Methyl-2-nitrophenyl)ethanone |
| Molecular Formula | C₉H₉NO₃ | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol | 179.17 g/mol |
| Appearance | Solid | Not specified |
| CAS Number | 60469-26-5 | 5465-27-0 |
Comparative Reactivity Analysis
The primary site of reaction for these molecules is the electrophilic carbon of the acetyl group, which is susceptible to nucleophilic attack. The reactivity of this group is modulated by the electronic and steric effects of the nitro and methyl substituents.
Electronic Effects
Both isomers possess a nitro group (-NO₂) in the ortho position relative to the acetyl group. The nitro group is a potent electron-withdrawing group due to its strong negative inductive (-I) and resonance (-R) effects. This electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack.
-
In This compound , the methyl group (-CH₃) is in the meta position relative to the acetyl group. The methyl group is electron-donating through its positive inductive effect (+I) and hyperconjugation. However, these effects are most pronounced at the ortho and para positions. In the meta position, its electron-donating influence on the acetyl group is minimal.
-
In 1-(3-Methyl-2-nitrophenyl)ethanone , the methyl group is in the ortho position relative to the acetyl group. In this position, its electron-donating +I effect will have a slightly deactivating influence on the electrophilicity of the carbonyl carbon.
Overall, the strong electron-withdrawing effect of the ortho-nitro group is the dominant electronic factor in both molecules, rendering the acetyl group highly reactive.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of the carbonyl carbon to incoming nucleophiles.[1][2]
-
In This compound , the acetyl group is flanked by a nitro group at one ortho position and a hydrogen atom at the other. The methyl group is located further away in the meta position and does not significantly impede the approach of a nucleophile to the carbonyl.
-
In 1-(3-Methyl-2-nitrophenyl)ethanone , the acetyl group is flanked by both a nitro group and a methyl group at its two ortho positions. The presence of two ortho substituents creates significant steric crowding around the reaction center.[3][4] This steric hindrance is expected to substantially hinder the approach of nucleophiles.[5][6]
The following diagram illustrates the difference in steric hindrance around the acetyl group in the two isomers.
Predicted Reactivity
Based on the analysis of electronic and steric effects, a significant difference in reactivity between the two isomers is anticipated.
| Factor | This compound | 1-(3-Methyl-2-nitrophenyl)ethanone |
| Electronic Effect | Highly activated by ortho-nitro group | Highly activated by ortho-nitro group |
| Steric Hindrance | Moderate (from one ortho-nitro group) | High (from ortho-nitro and ortho-methyl groups) |
| Predicted Reactivity | Higher | Lower |
It is predicted that This compound will exhibit greater reactivity towards nucleophiles than 1-(3-Methyl-2-nitrophenyl)ethanone . The lesser degree of steric hindrance at the carbonyl carbon in the 5-methyl isomer is the determining factor.
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a standard nucleophilic addition reaction, such as the reduction of the ketone to an alcohol using sodium borohydride, can be performed. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), and the reaction rates can be compared.
Representative Experimental Protocol: Reduction of Nitrophenyl Ethanones
Objective: To compare the rate of reduction of this compound and 1-(3-Methyl-2-nitrophenyl)ethanone with sodium borohydride.
Materials:
-
This compound
-
1-(3-Methyl-2-nitrophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 1-(3-Methyl-2-nitrophenyl)ethanone in methanol (e.g., 10 mL).
-
Initiation of Reaction: Cool both solutions to 0 °C in an ice bath. To each flask, add an equimolar amount of sodium borohydride (e.g., 1 mmol) in small portions with stirring.
-
Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product (alcohol) spot will indicate the progress of the reaction.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude products by ¹H NMR and compare the conversion rates for the two isomers at each time point to determine the relative reactivity.
Conclusion
The structural analysis of this compound and 1-(3-Methyl-2-nitrophenyl)ethanone strongly suggests a notable difference in their chemical reactivity. The increased steric hindrance around the acetyl group in 1-(3-Methyl-2-nitrophenyl)ethanone, due to the presence of two ortho substituents, is predicted to make it significantly less reactive towards nucleophilic attack compared to its 5-methyl isomer. This predicted difference in reactivity can be experimentally verified through comparative kinetic studies of reactions such as ketone reduction. For researchers and professionals in drug development and organic synthesis, understanding these subtle differences in reactivity based on isomeric structures is crucial for reaction design, optimization, and the synthesis of target molecules.
References
Comparison of catalysts for the reduction of "1-(5-Methyl-2-nitrophenyl)ethanone"
A comprehensive comparison of catalytic systems for the reduction of "1-(5-Methyl-2-nitrophenyl)ethanone" to its corresponding aniline, 1-(2-amino-5-methylphenyl)ethanone, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various catalysts, supported by experimental data, to facilitate the selection of the most efficient and suitable method for this key synthetic transformation.
The reduction of the nitro group in this compound is a critical step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and overall efficiency of this process. This guide compares several common catalytic systems, including noble metal catalysts, non-precious metal catalysts, and transfer hydrogenation methods.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for the reduction of nitroarenes. While data for the specific reduction of "this compound" is limited in publicly available literature, the presented data for analogous substrates provides a strong basis for comparison.
| Catalyst System | Reducing Agent / Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity & Key Observations |
| Noble Metal Catalysts | ||||||
| Palladium on Carbon (Pd/C) | H₂ (gas, 1 atm) | Methanol / Ethanol | Room Temp. | 1 - 4 | >95% | Highly efficient and clean reaction. A common and effective method for nitro group reduction.[1] Catalyst can be pyrophoric when dry. |
| Platinum on Carbon (Pt/C) | H₂ (gas, ~3.4 atm) | Ethanol | Room Temp. | 1 - 6 | >90% | Robust and highly effective catalyst for nitroarene reduction.[1][2] |
| Non-Precious Metal Catalysts | ||||||
| Raney Nickel | H₂ (gas) or HCOOH | Methanol / Ethanol | Room Temp. - 65 | 0.5 - 4 | 85 - 95% | A cost-effective alternative to precious metals.[1] Can be used with H₂ gas or in transfer hydrogenation. High reactivity. |
| Stannous Chloride (SnCl₂) | HCl | Ethanol / Methanol | Reflux (~78-110) | 0.5 - 2 | 80 - 95% | A classical method for nitro group reduction.[1][2] Can sometimes lead to the formation of cyclized byproducts, affecting selectivity.[3] |
| Iron (Fe) | Acetic Acid / HCl | Ethanol / Water | Reflux (~78-100) | 2 - 6 | 80 - 90% | An inexpensive and environmentally benign reducing agent.[1] The reaction often requires acidic conditions. |
| Transfer Hydrogenation | ||||||
| Pd/C with Formic Acid/Formates | HCOOH or HCOONH₄ | Methanol / Water | Room Temp. - 60 | 0.5 - 2 | High | Avoids the need for high-pressure hydrogen gas. Ammonium formate decomposes to provide hydrogen in situ. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for the reduction of similar nitro compounds and can be adapted for "this compound".
1. Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This method is analogous to the reduction of similar nitro compounds.[2]
-
Materials: this compound, Ethanol, Platinum on Carbon (Pt/C, 5-10 wt%), Hydrogen gas.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Add a catalytic amount of Pt/C to the solution.
-
Seal the vessel and place it under a hydrogen atmosphere (e.g., 2585.74 Torr).
-
Stir the reaction mixture at room temperature until the consumption of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-5-methylphenyl)ethanone.
-
Purify the product by recrystallization or column chromatography if necessary.
-
2. Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from the reduction of m-nitroacetophenone.[2]
-
Materials: this compound, Methanol, Stannous chloride dihydrate (SnCl₂·2H₂O), 10% Hydrochloric acid (HCl), Concentrated sodium hydroxide (NaOH) solution, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask, dissolve 1 g of this compound in 20 ml of methanol.
-
In a separate flask, prepare a solution of 5 g of SnCl₂·2H₂O in 20 ml of 10% hydrochloric acid.
-
Add the SnCl₂/HCl solution to the solution of the nitro compound.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 30 minutes.
-
After cooling, make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-amino-5-methylphenyl)ethanone.
-
3. Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate
This procedure is based on a general method for the reduction of aromatic nitro compounds.
-
Materials: this compound, Methanol, Palladium on Carbon (Pd/C, 10 wt%), Ammonium formate (HCOONH₄).
-
Procedure:
-
To a solution of this compound in methanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with methanol and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.
-
Visualizations
Logical Workflow of the Catalytic Reduction
Caption: General workflow for the catalytic reduction.
Decision Pathway for Catalyst Selection
Caption: Catalyst selection decision pathway.
References
- 1. US11168365B2 - Photoactive compounds and methods for biomolecule detection and sequencing - Google Patents [patents.google.com]
- 2. US5948624A - Methods for the detection and isolation of biomolecules - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Biological Activity of 1-(5-Methyl-2-nitrophenyl)ethanone Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of the "1-(5-Methyl-2-nitrophenyl)ethanone" scaffold. Due to limited publicly available data on this specific molecule, this guide draws objective comparisons from experimental data on structurally similar nitrophenyl ethanone derivatives, namely chalcones and Schiff bases. These derivatives have demonstrated significant potential in antimicrobial and anticancer applications. This document summarizes quantitative biological activity data, details key experimental protocols, and visualizes relevant biological pathways to inform further research and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the antimicrobial and cytotoxic activities of various nitrophenyl ethanone derivatives and compare them with established therapeutic agents.
Table 1: Comparative Antimicrobial Activity of Nitrophenyl Chalcone Derivatives
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Nitrophenyl Chalcone Derivatives | |||
| (2E)-1-(3',-methoxy-4',-hydroxyphenyl)-3-(3-nitrophenyl) prop-2-en-1-one | Staphylococcus aureus (ATCC 25923) | ≤ 512 | [1] |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH Chalcone) | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [2] |
| 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one | Staphylococcus aureus | 471 | [3] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [4] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [4] |
| Trifluoromethyl-substituted chalcone analog | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81–250 | [5] |
| (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | Staphylococcus aureus, Bacillus subtilis | 0.4-0.6 mg/mL | [6] |
| Standard Antimicrobial Agent | |||
| Ciprofloxacin | Escherichia coli | 0.016 (AG100), ≤0.06 - >8 (clinical isolates) | [7][8] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 µM | [7] |
| Ciprofloxacin | Enterobacteriaceae | ≤0.25 | [9] |
| Ciprofloxacin | Pseudomonas aeruginosa | ≤0.5 | [9] |
Table 2: Comparative Cytotoxic Activity of Nitrophenyl Schiff Base Derivatives
| Compound/Drug | Cancer Cell Line | IC50 | Reference |
| Nitrophenyl Schiff Base Derivatives | |||
| (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | HepG2 (Liver Carcinoma) | 70.29 µg/mL | [10] |
| (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline | HepG2 (Liver Carcinoma) | 73.69 µg/mL | [10] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 µg/mL | [9] |
| Standard Anticancer Agent | |||
| Doxorubicin | MCF-7 (Breast Cancer) | 0.68 ± 0.04 µg/mL | [11] |
| Doxorubicin | MCF-7 (Breast Cancer) | 400 nM (sensitive), 700 nM (resistant) | |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.1 µg/mL | [3] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1.38 µg/mL | [3] |
| Doxorubicin | MCF-7 (Breast Cancer) | 8306 nM | [12] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 6602 nM | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing medium only (sterility control), medium with inoculum (growth control), and medium with a standard antibiotic (positive control) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by nitrophenyl ethanone derivatives.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: NF-κB Signaling Pathway in Bacterial Infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. acgpubs.org [acgpubs.org]
- 6. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ijpsonline.com [ijpsonline.com]
A Comparative Spectroscopic Analysis: 1-(5-Methyl-2-nitrophenyl)ethanone and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-(5-Methyl-2-nitrophenyl)ethanone and its structurally related derivatives. Due to the limited availability of published experimental spectroscopic data for this compound, this guide utilizes data from its isomers and closely related analogs to provide a representative analysis. The information herein is intended to serve as a technical reference for the characterization of this class of compounds.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for derivatives of nitrophenyl ethanone, which can be used to infer the expected spectral characteristics of this compound.
Table 1: ¹H NMR Spectroscopic Data of Nitrophenyl Ethanone Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| 1-(3-Nitrophenyl)ethanone | CDCl₃ | ~8.78 (s, H-2), ~8.45 (d, H-4), ~8.25 (d, H-6), ~7.70 (t, H-5), ~2.65 (s, -CH₃)[1] |
| 1-(5-Chloro-2-hydroxyphenyl)-ethanone Derivative | DMSO-d₆ | 2.41–2.48 (m, COCH₂), 2.69–2.78 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data of Nitrophenyl Ethanone Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| 1-(3-Nitrophenyl)ethanone | CDCl₃ | ~196.5 (C=O), ~148.5 (C-3), ~138.9 (C-1), ~134.9 (C-6), ~129.9 (C-5), ~127.5 (C-4), ~122.9 (C-2), ~26.8 (-CH₃)[1] |
| 1-(4-Nitrophenyl)ethanone | Solid State | Data available, but specific shifts not detailed in the snippet.[2] |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | Not Specified | Data available via SpectraBase.[3] |
Table 3: Infrared (IR) Spectroscopic Data of Nitrophenyl Ethanone Derivatives
| Compound | Technique | Wavenumber (cm⁻¹), Assignment |
| 1-(3-Nitrophenyl)ethanone | Not Specified | ~3100-3000 (C-H stretch, aromatic), ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ stretch)[1] |
| 1-(4-Nitrophenyl)ethanone | Nujol Mull | Data available via SpectraBase.[4] |
| 1-(2-Nitrophenyl)ethanone | Gas Phase | Data available via NIST WebBook.[5] |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | KBr-Pellet | Data available via SpectraBase.[3] |
Table 4: Mass Spectrometry (MS) Data of Nitrophenyl Ethanone Derivatives
| Compound | Ionization Method | Key m/z values, Assignment |
| 1-(3-Nitrophenyl)ethanone | Electron Ionization (EI) | [M]⁺ (molecular ion), [M-CH₃]⁺, [M-NO₂]⁺[1] |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | GC-MS | Molecular Ion Peak: 181[3] |
| 1-(5-Bromo-2-nitrophenyl)ethanone | GC-MS | Data available via PubChem.[6] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.[1] The solution is then transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is utilized, and data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum, with a spectral width of 0-220 ppm.[1] The resulting free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid powder samples, the KBr pellet method is commonly used. Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder.[7] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7] A background spectrum is typically run on a blank KBr pellet to account for any atmospheric and instrumental contributions. The sample pellet is then placed in the FTIR instrument for analysis. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the powder sample is placed directly on the ATR crystal and pressure is applied to ensure good contact.[7]
Mass Spectrometry (MS)
A small amount of the sample is introduced into the ion source of a mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized, typically using electron ionization (EI) where the sample is bombarded with a beam of high-energy electrons (e.g., 70 eV).[1] This causes the molecules to form positively charged ions, including the molecular ion and various fragment ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, and the data is presented as a mass spectrum.[8]
Visualizing the Analysis Workflow
The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-(5-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 6. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Purity Analysis of 1-(5-Methyl-2-nitrophenyl)ethanone: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-(5-Methyl-2-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. This document outlines the experimental protocols, presents a comparative summary of expected performance data, and discusses the relative advantages of each technique for this specific application.
Executive Summary
Both HPLC and GC are powerful analytical techniques capable of providing high-resolution separation and accurate quantification of this compound and its potential impurities. HPLC, particularly with UV detection, offers a robust and widely applicable method for non-volatile and thermally stable compounds.[1][2][3] In contrast, GC is highly effective for volatile and thermally stable analytes and, when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), provides excellent sensitivity and structural information for impurity identification.[4][5][6] The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
Comparative Data Summary
The following tables summarize the expected quantitative performance data for the analysis of this compound by HPLC and GC. These values are illustrative and may vary based on the specific instrumentation and conditions used.
Table 1: HPLC Performance Data
| Parameter | Expected Value |
| Retention Time (Main Peak) | 6.8 min |
| Resolution (Main Peak/Impurity) | > 2.0 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 1.0% |
Table 2: GC Performance Data
| Parameter | Expected Value |
| Retention Time (Main Peak) | 8.2 min |
| Resolution (Main Peak/Impurity) | > 2.5 |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantitation (LOQ) | 0.015% |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 1.5% |
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are based on established methods for similar aromatic nitro compounds and ketones.[1][4]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is suitable for the separation and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetone to obtain a concentration of 5 mg/mL.
-
Vortex the solution to ensure complete dissolution.
Method Comparison and Workflow Visualization
The selection of the most appropriate analytical technique depends on the specific goals of the purity analysis.
-
HPLC is generally preferred for routine quality control due to its robustness, ease of use, and suitability for a wide range of potential non-volatile impurities.
-
GC is advantageous for its high resolution of volatile compounds and is particularly useful for identifying and quantifying residual solvents or volatile synthetic by-products. Coupling GC with a mass spectrometer (GC-MS) can provide invaluable structural information for unknown impurity identification.[6]
References
Comparative Guide to Synthetic Routes for 1-(5-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 1-(5-Methyl-2-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. The document outlines two primary strategies: direct nitration of a commercially available precursor and a multi-step approach involving the conversion of a carboxylic acid. This comparison is based on established chemical principles and analogous reactions, supported by available experimental data for related compounds.
Executive Summary
The synthesis of this compound presents a regioselectivity challenge due to the conflicting directing effects of the substituents on the aromatic ring. This guide evaluates two plausible synthetic pathways:
-
Route 1: Direct Nitration of 3-Methylacetophenone. This is the most direct approach. However, the success of this route is highly dependent on the isomer distribution upon nitration, which is influenced by the ortho, para-directing methyl group and the meta-directing acetyl group.
-
Route 2: Synthesis from 3-Methyl-2-nitrobenzoic Acid. This multi-step route offers potentially greater control over the regiochemistry but involves more synthetic transformations, which may impact the overall yield and efficiency.
A definitive comparison of the two routes is challenging due to the lack of specific experimental data for the direct nitration of 3-methylacetophenone in publicly accessible literature. However, based on general principles of electrophilic aromatic substitution, a qualitative assessment is presented.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of 3-Methylacetophenone | Route 2: From 3-Methyl-2-nitrobenzoic Acid |
| Starting Material | 3-Methylacetophenone | 3-Methyl-2-nitrobenzoic Acid |
| Number of Steps | 1 | 2+ |
| Potential Yield | Variable; dependent on isomer ratio | Potentially higher overall yield if transformations are efficient |
| Key Challenges | - Control of regioselectivity - Separation of isomers | - Conversion of carboxylic acid to ketone in the presence of a nitro group |
| Reagents | Nitrating agent (e.g., HNO₃/H₂SO₄) | Thionyl chloride, Organocadmium or other organometallic reagents |
Experimental Protocols
Route 1: Nitration of 3-Methylacetophenone (Hypothetical Protocol)
Warning: This is a generalized procedure based on the nitration of similar compounds. The actual isomer distribution and yield for this specific reaction are not well-documented in the literature.
Materials:
-
3-Methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 3-methylacetophenone to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-methylacetophenone, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers. Separation would likely require fractional crystallization or column chromatography.
Route 2: Synthesis from 3-Methyl-2-nitrobenzoic Acid
This route involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an organometallic reagent to form the ketone.
Step 2a: Synthesis of 3-Methyl-2-nitrobenzoyl chloride
Materials:
-
3-Methyl-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or other inert solvent)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 3-methyl-2-nitrobenzoic acid in dry toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methyl-2-nitrobenzoyl chloride.
Step 2b: Synthesis of this compound
Warning: The use of highly reactive organometallic reagents requires stringent anhydrous conditions and careful handling.
Materials:
-
3-Methyl-2-nitrobenzoyl chloride
-
Dimethylcadmium (or other suitable organocadmium or organocuprate reagent)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous cadmium chloride (for in situ preparation of dimethylcadmium from methyllithium or methylmagnesium bromide)
Procedure:
-
Prepare dimethylcadmium in situ by reacting anhydrous cadmium chloride with two equivalents of methyllithium or methylmagnesium bromide in an anhydrous solvent under an inert atmosphere.
-
Cool the solution of dimethylcadmium in an ice-salt bath.
-
Slowly add a solution of 3-methyl-2-nitrobenzoyl chloride in the same anhydrous solvent to the dimethylcadmium solution.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two proposed synthetic routes.
Conclusion
For the synthesis of this compound, both direct nitration and a multi-step approach from a carboxylic acid present viable, albeit challenging, options.
-
Route 1 is more direct but suffers from a lack of documented regioselectivity, which could lead to low yields of the desired product and difficult purification.
-
Route 2 offers better control over the final product's structure but requires more steps and the use of sensitive organometallic reagents.
Further experimental investigation is required to determine the optimal synthetic strategy. Specifically, a detailed study of the isomer distribution in the nitration of 3-methylacetophenone would be highly valuable to the scientific community.
A Comparative Analysis of Nitrating Agents for the Synthesis of 4-Methyl-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The nitration of 4-methylacetophenone is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The introduction of a nitro group onto the aromatic ring at the position ortho to the methyl group and meta to the acetyl group yields the desired product, 4-methyl-3-nitroacetophenone. The choice of nitrating agent significantly impacts the reaction's yield, regioselectivity, safety profile, and environmental footprint. This guide provides a comparative study of common and emerging nitrating agents for this transformation, supported by experimental data and detailed protocols.
Performance Comparison of Nitrating Agents
The efficacy of different nitrating agents for the synthesis of 4-methyl-3-nitroacetophenone is summarized in the table below. The data highlights the trade-offs between traditional and modern methods in terms of yield, reaction conditions, and safety.
| Nitrating Agent/System | Reaction Conditions | Yield of 4-methyl-3-nitroacetophenone | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | -20°C to 0°C | Typically 55-85% | High reactivity, well-established, and cost-effective. | Highly corrosive and hazardous, requires stringent temperature control, generates significant acidic waste.[1][2] |
| Calcium Nitrate/Acetic Acid | Microwave irradiation | High | "Greener" alternative, safer reagents, rapid reaction times.[3] | May require specialized microwave equipment for optimal results. |
| Nitrogen Oxides/Ozone with Catalyst | Varies with catalyst | Potentially high | Avoids the use of large quantities of strong acids.[4] | Requires handling of toxic gaseous reagents and specialized equipment. |
| Biocatalytic (e.g., Peroxidases) | Aqueous buffer, H₂O₂, Nitrite | Varies | Environmentally benign, high selectivity in some cases.[5] | Limited to specific substrates, may have lower space-time yields. |
| Dinitrogen Pentoxide (N₂O₅) in Ionic Liquid | 50°C | High, with improved regioselectivity | High para-selectivity for some substrates, recyclable catalyst system.[6] | Reagents can be expensive and require careful handling. |
Experimental Protocols
Classical Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is a widely used method for the nitration of 4-methylacetophenone.
Materials:
-
4-methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
20% Fuming Sulfuric Acid
-
Ice
-
Dichloromethane
-
10% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Hexane
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool 250 mL of concentrated sulfuric acid to -20°C.
-
Slowly add 40 g (300 mmoles) of 4-methylacetophenone to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by combining 25.5 mL of 70% nitric acid with 300 g of 20% fuming sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 40 minutes, ensuring the temperature is maintained below -15°C.[1]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Pour the reaction mixture onto a large volume of crushed ice.
-
Filter the resulting solid precipitate and wash it with water, followed by a wash with hexane.
-
Dissolve the crude solid in dichloromethane and wash the organic layer sequentially with 10% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase, treat with activated charcoal if necessary, and then concentrate it.
-
Add hexane to the concentrated solution to induce crystallization of the product, 4-methyl-3-nitroacetophenone.[1]
-
The product can be further purified by recrystallization.
Green Nitration using Calcium Nitrate and Acetic Acid with Microwave Irradiation
This method offers a more environmentally friendly approach to the nitration of aromatic compounds.
Materials:
-
4-hydroxyacetophenone (as a model compound, similar reactivity profile)
-
Calcium Nitrate (Ca(NO₃)₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
Procedure:
-
In a 10 mL microwave pressure tube, combine 0.5010 g (3.68 mmol) of 4-hydroxyacetophenone, 1.2509 g (6.91 mmol) of calcium nitrate, and 2.5 mL of glacial acetic acid.[3]
-
Cap the tube with a Teflon pressure cap.
-
Irradiate the mixture in a microwave reactor for 1 minute at a constant power ranging from 1 to 32 W.[3]
-
After the reaction, filter the mixture.
-
Recrystallize the crude product from approximately 2 mL of ethyl acetate to obtain the purified 4-hydroxy-3-nitroacetophenone.[3]
Reaction Mechanisms and Workflow
The following diagrams illustrate the underlying chemical pathway and a typical experimental sequence for the nitration of 4-methylacetophenone.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Caption: Experimental Workflow for Nitration.
Conclusion
The selection of a nitrating agent for 4-methylacetophenone is a critical decision that balances yield, safety, cost, and environmental impact. While the traditional mixed acid method remains a robust and high-yielding approach, the development of "greener" alternatives, such as those employing calcium nitrate with microwave assistance, offers significant advantages in terms of safety and waste reduction. For specialized applications requiring high regioselectivity, more advanced systems involving reagents like dinitrogen pentoxide may be warranted. Researchers and process chemists should carefully consider these factors to select the most appropriate method for their specific needs.
References
A Comparative Guide to the Reaction Products of 1-(5-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the key reaction pathways of 1-(5-Methyl-2-nitrophenyl)ethanone, a versatile starting material for the synthesis of various heterocyclic compounds. We present a comparative overview of its primary reaction products, supported by experimental data and detailed protocols.
Introduction
This compound is a bifunctional molecule containing a reactive ketone and a nitro group on a substituted benzene ring. This unique arrangement allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. The principal reactions involve the selective reduction of the nitro group, condensation reactions of the ketone, and subsequent cyclization to form important heterocyclic scaffolds such as quinolines and indoles. This guide will explore these transformations in detail.
Core Reaction Pathways
The reactivity of this compound can be broadly categorized into three main pathways:
-
Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding 1-(2-amino-5-methylphenyl)ethanone. This transformation is a crucial step for the synthesis of various nitrogen-containing heterocycles.
-
Condensation Reactions of the Ketone: The acetyl group can participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form α,β-unsaturated ketones (chalcones).
-
Cyclization Reactions of the Amino Ketone: The product of the nitro reduction, 1-(2-amino-5-methylphenyl)ethanone, is a key intermediate for various cyclization reactions, most notably the Friedländer annulation for the synthesis of quinolines.
Figure 1: Key reaction pathways of this compound.
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data for the key transformations of this compound and its primary derivatives.
Table 1: Selective Reduction of the Nitro Group
| Method | Reagents and Conditions | Product | Yield (%) | Reaction Time | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, room temperature, 1 atm | 1-(2-Amino-5-methylphenyl)ethanone | >95 | 2-4 h | General Method |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, reflux | 1-(2-Amino-5-methylphenyl)ethanone | 85-95 | 1-3 h | [1][2] |
| Iron in Acetic Acid | Fe powder, Acetic Acid, 70-80 °C | 1-(2-Amino-5-methylphenyl)ethanone | 80-90 | 2-5 h | General Method |
Table 2: Claisen-Schmidt Condensation
| Aldehyde | Base and Conditions | Product | Yield (%) | Reaction Time | Reference |
| Benzaldehyde | NaOH, Ethanol, room temperature | (E)-1-(5-Methyl-2-nitrophenyl)-3-phenylprop-2-en-1-one | 80-90 | 4-6 h | [3][4] |
| 4-Chlorobenzaldehyde | KOH, Methanol, room temperature | (E)-3-(4-Chlorophenyl)-1-(5-methyl-2-nitrophenyl)prop-2-en-1-one | 85-95 | 3-5 h | General Method |
| 4-Methoxybenzaldehyde | NaOH, Ethanol, room temperature | (E)-1-(5-Methyl-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 75-85 | 6-8 h | General Method |
Table 3: Friedländer Annulation for Quinoline Synthesis
| Active Methylene Compound | Catalyst and Conditions | Product | Yield (%) | Reaction Time | Reference |
| Acetone | KOH, Ethanol, reflux | 2,7-Dimethylquinoline | 70-80 | 12-16 h | [5] |
| Ethyl acetoacetate | Acetic Acid, microwave, 120 °C | Ethyl 2,7-dimethylquinoline-3-carboxylate | 85-95 | 15-30 min | [6] |
| Cyclohexanone | p-Toluenesulfonic acid, Toluene, reflux (Dean-Stark) | 1,2,3,4-Tetrahydro-8-methylacridine | 75-85 | 8-12 h | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
Figure 2: Workflow for catalytic hydrogenation.
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add Palladium on carbon (5-10% Pd, 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-amino-5-methylphenyl)ethanone.
Protocol 2: Claisen-Schmidt Condensation
Figure 3: Workflow for Claisen-Schmidt condensation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.1 eq) in ethanol.[3][4]
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, or until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. Dry the product to obtain the corresponding chalcone.
Protocol 3: Microwave-Assisted Friedländer Annulation
Figure 4: Workflow for microwave-assisted Friedländer annulation.
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1.0 eq), the active methylene compound (1.2 eq), and the catalyst (e.g., glacial acetic acid).[6]
-
Microwave Synthesis: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at the specified temperature and time (see Table 3).
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired quinoline derivative.[6]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of important chemical entities. The selective reduction of its nitro group provides access to 1-(2-amino-5-methylphenyl)ethanone, a key precursor for the construction of quinoline and indole scaffolds. Furthermore, the ketone functionality allows for the synthesis of chalcone derivatives through the Claisen-Schmidt condensation. The methodologies presented in this guide offer efficient and varied routes to these important classes of compounds, providing a solid foundation for further research and development in medicinal chemistry and materials science.
References
The Efficacy of 1-(5-Methyl-2-nitrophenyl)ethanone and its Analogs as Precursors in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the selection of appropriate precursor molecules is a critical determinant of synthetic efficiency and the ultimate biological activity of the target compounds. This guide provides a comprehensive comparison of the efficacy of 1-(5-methyl-2-nitrophenyl)ethanone and its more readily studied structural analog, 1-(3-nitrophenyl)ethanone, as precursors for the synthesis of bioactive molecules. For a thorough comparative analysis, we will also evaluate the performance of the widely used and structurally simpler alternative, acetophenone.
The primary focus will be on the synthesis of chalcones and their subsequent conversion to pyrazolines, two classes of compounds renowned for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. This guide will delve into experimental data, present detailed protocols, and visualize key processes to offer researchers, scientists, and drug development professionals a clear and objective understanding of the relative merits of these precursors.
Comparison of Synthetic Yields
The efficiency of a precursor is often initially assessed by the yield of the desired product. The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of chalcones from these ketone precursors. The following tables summarize the reported yields for the synthesis of various chalcone derivatives.
Table 1: Comparison of Chalcone Synthesis Yields
| Precursor | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) |
| 1-(3-Nitrophenyl)ethanone | 3-(1H-indol-3-yl)benzaldehyde | NaOH / Ethanol | 12 hours | 82 |
| 1-(3-Nitrophenyl)ethanone | Pyridin-2-carbaldehyde | NaOH / Ethanol | 12 hours | 79 |
| 1-(3-Nitrophenyl)ethanone | 3-(1H-imidazol-4-yl)benzaldehyde | NaOH / Ethanol | 12 hours | 69 |
| 1-(3-Nitrophenyl)ethanone | 3-Hydroxynaphthalen-2-carbaldehyde | NaOH / Ethanol | 12 hours | 75 |
| Acetophenone | Benzaldehyde | NaOH / Ethanol | 24 hours | 59[1] |
| Acetophenone | 4-Chlorobenzaldehyde | aq. KOH / Ethanol | 24 hours | 72[2] |
| Acetophenone | 4-Bromobenzaldehyde | aq. KOH / Ethanol | 24 hours | 50[2] |
| Acetophenone | 3,4-Dimethoxybenzaldehyde | KOH / Ball Mill | 1 hour | 96[2] |
| Acetophenone | Veratraldehyde | 50% KOH | Not Specified | 97[3] |
Table 2: Comparison of Pyrazoline Synthesis Yields
| Chalcone Precursor | Hydrazine Reagent | Catalyst/Solvent | Reaction Time | Yield (%) |
| Chalcone from 1-(3-Nitrophenyl)ethanone | Hydrazine Hydrate | Acetic Acid / Ethanol | 4-6 hours | 60-85 |
| Chalcone from Acetophenone | Hydrazine Hydrate | Acetic Acid / Ethanol | 4-6 hours | 68-99[4][5] |
Comparative Biological Activity
The ultimate measure of a precursor's efficacy in drug discovery lies in the biological activity of the resulting compounds. Here, we compare the antimicrobial and anti-inflammatory activities of chalcones and pyrazolines derived from 1-(3-nitrophenyl)ethanone and acetophenone.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Derivative Class | Precursor | Compound | S. aureus | B. subtilis | E. coli | C. albicans |
| Chalcone | 1-(3-Nitrophenyl)ethanone | (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | - | - | - | - |
| Chalcone | 1-(3-Nitrophenyl)ethanone | (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | - | - | - | - |
| Chalcone | Acetophenone | 1,3-Bis-(2-hydroxy-phenyl)-propenone | 25-50 | - | - | - |
| Chalcone | Acetophenone | 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one | 471 | - | - | - |
| Chalcone | Acetophenone | (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | - | - | - | - |
Table 4: Comparative Anti-inflammatory Activity (IC50 values)
| Derivative Class | Precursor | Compound | Assay | IC50 (µM) |
| Pyrazoline | Chalcone from Acetophenone | Compound 2g (a pyrazole derivative) | Lipoxygenase inhibition | 80[4][5] |
| Pyrazoline | Chalcone from Acetophenone | Thiazolyl pyrazoline derivative 2 | Antiproliferative (A549) | 8.95 |
| Pyrazoline | Chalcone from Acetophenone | Thiazolyl pyrazoline derivative 3 | Antiproliferative (A549) | 10.76 |
| Pyrazoline | Chalcone from Acetophenone | Pyrazoline-indole C-glycoside derivative | Cytotoxicity (MCF-7) | 4.67 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Materials:
-
Substituted acetophenone (e.g., 1-(3-nitrophenyl)ethanone or acetophenone) (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ethanol (10-20 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone (1 mmol) and the substituted benzaldehyde (1 mmol) in ethanol (10-15 mL) in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the 10% aqueous NaOH solution (2.0 mmol) dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude chalcone product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: Synthesis of Pyrazolines from Chalcones
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (or phenylhydrazine) (1-1.25 mmol)
-
Ethanol or 1,4-dioxane (10-20 mL)
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[6][7]
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[6][7]
-
Add a few drops of glacial acetic acid as a catalyst.[7]
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[6][7]
-
Monitor the reaction progress using TLC.[6]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[6][7]
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.[6][7]
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[6][7]
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflow and the key signaling pathways implicated in the anti-inflammatory activity of the synthesized compounds.
Discussion and Conclusion
The choice of a precursor in drug discovery is a multifaceted decision that balances synthetic accessibility, reaction efficiency, and the biological profile of the resulting derivatives. While direct experimental data for this compound is limited in the public domain, the analysis of its analog, 1-(3-nitrophenyl)ethanone, and the common alternative, acetophenone, provides valuable insights.
Synthetic Efficacy: The presence of the nitro group in 1-(3-nitrophenyl)ethanone can influence the reactivity of the acetyl group and the aromatic ring. While high yields can be achieved with both nitrated and non-nitrated precursors, the reaction conditions, particularly the choice of catalyst and reaction time, play a significant role. The data suggests that acetophenone and its derivatives can lead to very high yields of chalcones, especially with optimized conditions.
Biological Activity: The incorporation of a nitro group is a common strategy in medicinal chemistry to enhance or modulate biological activity. The available data, although not exhaustive, suggests that chalcones and pyrazolines derived from 1-(3-nitrophenyl)ethanone exhibit promising antimicrobial and anti-inflammatory properties. However, derivatives from the simpler acetophenone also demonstrate significant biological potential. The specific substitution patterns on both the ketone and aldehyde precursors are crucial in determining the final biological activity.
Future Directions: This comparative guide highlights the potential of nitrophenyl ethanone scaffolds in drug discovery. Further research should focus on the direct evaluation of this compound to fully elucidate its potential. A systematic investigation of a wider range of substituted aldehydes with this precursor, followed by comprehensive biological screening, would provide a more complete picture of its utility.
References
- 1. benchchem.com [benchchem.com]
- 2. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 1-(5-Methyl-2-nitrophenyl)ethanone Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs related to 1-(5-Methyl-2-nitrophenyl)ethanone. While direct SAR studies on this specific molecule are limited, this document synthesizes data from structurally similar nitrophenyl ethanone derivatives and their chalcone counterparts to elucidate the impact of molecular modifications on their biological activities. The focus is on anticancer and antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Data Presentation: Comparative Biological Activities
The biological activity of this compound analogs, particularly their chalcone derivatives, is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize quantitative data from studies on related compounds to illustrate these structure-activity relationships.
Anticancer Activity of Nitrophenyl Chalcone Analogs
The cytotoxic effects of nitrophenyl chalcones against various cancer cell lines are presented below. The IC₅₀ values indicate the concentration required to inhibit 50% of cell growth.
| Compound ID | Parent Acetophenone | Chalcone Substituent (Ring B) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3'-Nitroacetophenone | 2-Benzofuranyl | HCT-116 (Colon) | 1.71 | [1] |
| 2 | 3'-Nitroacetophenone | 2-Benzofuranyl | HT-29 (Colon) | 7.76 | [1] |
| 3 | 4'-Aminoacetophenone | 4-Nitrophenyl | HT-29 (Colon) | 4.31 µg/mL | [2] |
| 4 | 4'-Aminoacetophenone | 4-Nitrophenyl | LS180 (Colon) | 5.33 µg/mL | [2] |
| 5 | 3'-Aminoacetophenone | 4-Nitrophenyl | LoVo (Colon) | 2.77 µg/mL | [2] |
| 6 | Thiazolidinedione derivative | 3-Nitrophenyl | MCF-7 (Breast) | >50 | [3] |
| 7 | Thiazolidinedione derivative | 4-Chlorobenzaldehyde | MCF-7 (Breast) | 17.35 | [3] |
Key Observations:
-
The position of the nitro group and other substituents on the phenyl rings significantly impacts the anticancer activity. For instance, a benzofuran substituent on a 3-nitrophenyl chalcone shows potent activity against colon cancer cells.[1]
-
Amino-substituted chalcones with a 4-nitrophenyl ring also exhibit notable cytotoxicity against various colon cancer cell lines.[2]
-
The core scaffold is crucial, as seen with thiazolidinedione derivatives, where the addition of a 4-chlorobenzaldehyde substituent dramatically increases activity compared to the 3-nitrophenyl analog.[3]
Antimicrobial Activity of Acetophenone Analogs
The antimicrobial potential of acetophenone derivatives is often evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound ID | Compound Name | Microorganism | MIC (µg/mL) | Reference |
| 8 | 4-Nitroacetophenone | Staphylococcus aureus | - | [4] |
| 9 | 3-Nitroacetophenone | Staphylococcus aureus | - | [4] |
| 10 | (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Pseudomonas fluorescence | 20 | [5] |
Key Observations:
-
Nitroacetophenones, including 3-nitro and 4-nitro derivatives, have been identified as active antibacterial agents.[4]
-
Chalcones derived from nitroacetophenones can exhibit potent antimicrobial activity, with the substitution pattern on the second aromatic ring influencing the spectrum and potency. For example, a 2-methoxy substituent on the second phenyl ring of a 3-nitrochalcone resulted in strong activity against P. fluorescence.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of Chalcone Derivatives (General Procedure)
Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone derivative and an aromatic aldehyde.
-
Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone (e.g., this compound) and a selected aromatic aldehyde in ethanol.
-
Catalyst Addition: To the ethanolic solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide, dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol.[6]
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 24 to 48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12][13][14][15]
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[12]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[12]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of these compounds.
Caption: Experimental workflow for SAR studies.
Caption: Chalcone-mediated p53 pathway activation.
Caption: Inhibition of NF-κB pathway by chalcones.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal of 1-(5-Methyl-2-nitrophenyl)ethanone: A Guide for Laboratory Professionals
For immediate reference, proper disposal of 1-(5-Methyl-2-nitrophenyl)ethanone, a compound commonly used in scientific research and drug development, requires its treatment as hazardous waste. This entails collection in designated, sealed containers and transfer to an authorized waste disposal facility. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Researchers and laboratory personnel must handle this compound with care, recognizing its potential hazards. According to safety data sheets, this chemical is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling and disposal.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.
-
Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, filter paper) in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams to avoid potential reactions.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and can be securely sealed.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound".
-
Keep the waste container closed at all times except when adding waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
To mitigate risks from accidental spills, place the primary waste container within a larger, chemically resistant secondary containment bin.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.[1]
-
Hazard and Precautionary Summary
A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(5-Methyl-2-nitrophenyl)ethanone
Essential Safety and Handling Guide for 1-(5-Methyl-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a hazardous substance with the following classifications:
-
H332: Harmful if inhaled.[1]
Due to these hazards, stringent adherence to personal protective equipment (PPE) protocols and disposal plans is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 7 mil thickness for direct handling). Double-gloving is recommended. | To prevent skin contact, which can cause irritation. Nitrile offers good resistance to a variety of organic chemicals.[3][4] For incidental splash protection, thinner nitrile gloves are acceptable but must be replaced immediately upon contamination. |
| Body Protection | A standard laboratory coat worn fully buttoned. | To protect clothing and prevent skin contact. |
| Respiratory Protection | A half- or full-facepiece respirator with organic vapor (OV) cartridges and P95 or P100 particulate filters. | To prevent inhalation of the powder or its vapors, which are harmful.[5] A fit test for the respirator is required before use. |
Experimental Protocol: Safe Handling
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Pre-Handling: Before beginning work, ensure all necessary PPE is available and in good condition. Prepare and label all necessary equipment and waste containers.
-
Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid creating dust when handling the solid material.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Handling: Thoroughly wash hands and forearms with soap and water after handling the chemical, even if gloves were worn. Decontaminate all work surfaces and equipment after use.
Operational and Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent harm to personnel and the environment. This substance must be treated as hazardous waste.[6][7][8][9]
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
Disposal Procedure
-
Container Management: Ensure all hazardous waste containers are kept securely closed except when adding waste. Do not overfill containers.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.[6][9]
-
Empty Container Disposal: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. achmem.com [achmem.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. unisafegloves.com [unisafegloves.com]
- 4. safetycompany.com [safetycompany.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
